Product packaging for 15deoxy-delta-12,14-PGJ2(Cat. No.:)

15deoxy-delta-12,14-PGJ2

Cat. No.: B1638167
M. Wt: 316.4 g/mol
InChI Key: VHRUMKCAEVRUBK-WKELIDJCSA-N
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Description

Role as an Endogenous Lipid Mediator and Signaling Molecule

15d-PGJ2 functions as a potent endogenous lipid mediator, influencing a wide array of cellular processes through complex signaling networks. nih.gov Its biological activities are multifaceted, stemming from both its ability to activate the nuclear receptor PPARγ and its capacity to interact directly with other key signaling proteins, often in a PPARγ-independent manner. pnas.orgahajournals.org

One of the most well-characterized roles of 15d-PGJ2 is its anti-inflammatory activity. nih.gov It can suppress the expression of pro-inflammatory genes by antagonizing the activity of major pro-inflammatory transcription factors, including nuclear factor-kappa B (NF-κB), signal transducer and activator of transcription 3 (STAT3), and activator protein-1 (AP-1). ahajournals.orgnih.gov The inhibition of NF-κB, a central regulator of inflammation, can occur through multiple mechanisms. 15d-PGJ2 has been shown to directly inhibit the IκB kinase (IKK) complex and the DNA binding of NF-κB subunits through covalent modification of critical cysteine residues. pnas.org This direct inhibition can contribute to the resolution of inflammation. pnas.orgnih.gov

In addition to its anti-inflammatory effects, 15d-PGJ2 is involved in the regulation of cell proliferation and apoptosis. nih.govpnas.org It can induce growth inhibition and cell cycle arrest in various cell types. nih.gov Furthermore, 15d-PGJ2 can promote apoptosis through several mechanisms, including the induction of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK) signaling, and modulation of the p53 tumor suppressor protein. nih.govnih.gov In cardiomyocytes, for instance, 15d-PGJ2 has been shown to induce apoptosis via the PGD2 receptor DP2, leading to the production of ROS and activation of the p38 and p42/44 MAPK pathways, which in turn upregulates TNFα. nih.gov

15d-PGJ2 also plays a role in the cellular stress response by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates antioxidant and cytoprotective genes. nih.govnih.gov This electrophilic lipid mediator can also modulate other signaling pathways, such as the PI3-kinase/Akt and Ras/ERK pathways, further highlighting its broad impact on cellular function. pnas.orgembopress.org The diverse signaling roles of 15d-PGJ2 underscore its importance as an endogenous lipid mediator in maintaining cellular homeostasis and responding to pathological stimuli.

Table 2: Major Signaling Pathways Modulated by 15d-PGJ2

Signaling PathwayEffect of 15d-PGJ2
PPARγActivation
NF-κBInhibition
AP-1Inhibition
STAT3Inhibition
Nrf2Activation
MAPK (p38, JNK, ERK)Activation
PI3K/AktModulation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O3 B1638167 15deoxy-delta-12,14-PGJ2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(Z)-7-[(1S,5E)-5-[(Z)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid

InChI

InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6-,18-13+/t17-/m0/s1

InChI Key

VHRUMKCAEVRUBK-WKELIDJCSA-N

SMILES

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C=C\1/[C@H](C=CC1=O)C/C=C\CCCC(=O)O

Canonical SMILES

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 15 Deoxy Delta 12,14 Pgj2

Cyclooxygenase Pathway Involvement in Prostaglandin (B15479496) Precursor Formation

The journey to 15d-PGJ2 begins with the release of arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes, both COX-1 and COX-2, then catalyze the conversion of arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2). nih.govnih.gov This pivotal step is the gateway to the formation of various prostaglandins (B1171923).

From PGH2, the synthesis of the direct precursor to the J-series prostaglandins, Prostaglandin D2 (PGD2), is carried out by the enzyme PGD synthase (PGDS). jci.org There are two main isoforms of this enzyme: hematopoietic PGD synthase (H-PGDS) and lipocalin-type PGD synthase (L-PGDS). jci.org PGD2 is the most abundant prostaglandin in the human body. caymanchem.com

Enzyme FamilySpecific EnzymeSubstrateProductRole in 15d-PGJ2 Biosynthesis
Cyclooxygenase (COX)COX-1, COX-2Arachidonic AcidProstaglandin H2 (PGH2)Initial step in prostaglandin synthesis
Prostaglandin D Synthase (PGDS)H-PGDS, L-PGDSProstaglandin H2 (PGH2)Prostaglandin D2 (PGD2)Formation of the direct precursor to 15d-PGJ2

Non-Enzymatic Dehydration and Isomerization of Prostaglandin D2 to J-series Prostaglandins

Unlike many other prostaglandins, the formation of 15d-PGJ2 from PGD2 is not a direct enzymatic process. nih.gov Instead, it occurs through a series of non-enzymatic dehydration and isomerization reactions. PGD2 is an unstable molecule that readily undergoes spontaneous dehydration to form prostaglandin J2 (PGJ2). nih.govnih.gov This process can be enhanced by the presence of albumin. nih.govnih.gov

Following the formation of PGJ2, further chemical transformations occur. PGJ2 can be converted to Δ12-PGJ2, a reaction that is also catalyzed by human serum albumin. nih.gov Subsequently, 15d-PGJ2 is formed from PGJ2 through a dehydration reaction that is independent of albumin. nih.govportlandpress.com This final step involves the loss of the hydroxyl group at carbon 15 and a shift in the double bonds within the molecule to form the characteristic structure of 15d-PGJ2. nih.gov

Precursor MoleculeIntermediateFinal ProductKey ProcessesCatalytic Factors
Prostaglandin D2 (PGD2)Prostaglandin J2 (PGJ2)15-deoxy-delta-12,14-PGJ2Dehydration, IsomerizationSpontaneous, Albumin-catalyzed
Prostaglandin J2 (PGJ2)Δ12-PGJ215-deoxy-delta-12,14-PGJ2Dehydration, IsomerizationAlbumin-catalyzed (for Δ12-PGJ2), Albumin-independent (for 15d-PGJ2)

Metabolic Degradation Pathways of 15-deoxy-delta-12,14-PGJ2

The metabolic fate of 15d-PGJ2 is an area of ongoing research. One of the primary known pathways for its inactivation involves conjugation with glutathione (B108866) (GSH). caymanchem.com This reaction can occur non-enzymatically and is facilitated by the electrophilic nature of the cyclopentenone ring in the 15d-PGJ2 molecule. caymanchem.com The resulting 15d-PGJ2-glutathione conjugate has not been fully characterized in terms of its biological activity. caymanchem.commedchemexpress.com

Research has shown that human colorectal cancer cells can efficiently conjugate PGJ2 to glutathione, suggesting this is a significant metabolic pathway. medchemexpress.com Furthermore, studies with HepG2 cells have demonstrated that 15d-PGJ2 is metabolized via conjugation with glutathione. caymanchem.com The formation of these adducts represents a mechanism for the detoxification and elimination of cyclopentenone prostaglandins.

While conjugation with glutathione is a key degradation pathway, it is important to note that the general metabolism of prostanoids often involves oxidation of the C15 hydroxyl group and reduction of the C13 double bond. nih.gov However, since 15d-PGJ2 lacks the C15 hydroxyl group, its degradation likely follows pathways that are distinct from those of other prostaglandins. Further research is needed to fully elucidate all the metabolic degradation pathways of 15d-PGJ2.

Molecular Mechanisms of Action of 15 Deoxy Delta 12,14 Pgj2

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligand Binding and Activation Mechanisms

15d-PGJ2 is recognized as a potent endogenous ligand for PPARγ, a member of the nuclear receptor superfamily of transcription factors that play a critical role in adipogenesis, inflammation, and glucose metabolism. pnas.orge-century.us The interaction of 15d-PGJ2 with PPARγ initiates a cascade of events that ultimately modulates the expression of a specific set of target genes. However, the physiological relevance of this interaction has been a subject of debate, as the concentrations of 15d-PGJ2 required to activate PPARγ in vitro are often higher than those typically found in vivo. nih.govnih.govnih.gov

The binding of 15d-PGJ2 to PPARγ occurs within the receptor's C-terminal ligand-binding domain (LBD). nih.gov This interaction is facilitated by the structural characteristics of both the ligand and the receptor. Upon binding, 15d-PGJ2 induces a conformational change in the PPARγ LBD. This alteration in structure is a critical step in the activation of the receptor, enabling it to interact with other proteins involved in gene transcription. Studies have suggested that the activity of PPARγ can be modulated by structural rearrangements of specific regions within the LBD, such as the Ω-loop, upon ligand binding. researchgate.net While 15d-PGJ2 is a natural agonist, its interaction with the LBD leads to the activation of the receptor, initiating the downstream signaling cascade.

In its inactive state, PPARγ typically exists as a heterodimer with the Retinoid X Receptor (RXR), bound to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. nih.govresearchgate.net This complex is associated with corepressor molecules, which transcriptionally silence the target genes. researchgate.net

The binding of 15d-PGJ2 to the PPARγ LBD triggers the dissociation of these corepressor proteins. nih.govresearchgate.net This event then allows for the recruitment of coactivator proteins and RNA polymerase to the PPARγ/RXR heterodimer. researchgate.net The assembled complex then initiates the transcription of PPARγ target genes. nih.govresearchgate.net This intricate process of ligand-dependent transactivation is a central mechanism by which 15d-PGJ2 exerts its effects on cellular processes such as adipocyte differentiation and the regulation of inflammatory responses. pnas.orgnih.gov

Electrophilic Reactivity and Covalent Modification of Cellular Macromolecules

Beyond its role as a PPARγ agonist, 15d-PGJ2 possesses a chemically reactive α,β-unsaturated carbonyl group within its cyclopentenone ring structure. doi.orgnih.gov This feature renders the molecule electrophilic, enabling it to react with nucleophilic residues on cellular macromolecules, most notably the thiol groups of cysteine residues in proteins. nih.govnih.gov This covalent modification can occur independently of PPARγ and represents a significant aspect of 15d-PGJ2's biological activity. pnas.orgdoi.org

The primary mechanism of covalent modification by 15d-PGJ2 is through a Michael addition reaction. doi.orgnih.gov In this reaction, the electrophilic carbon atom in the cyclopentenone ring of 15d-PGJ2 is attacked by the nucleophilic thiol group of a cysteine residue within a protein. researchgate.net This results in the formation of a stable covalent bond, or adduct, between 15d-PGJ2 and the protein. doi.org This modification can alter the protein's structure, and consequently, its function. The reaction is dependent on the presence of the double bond in the cyclopentenone ring, as analogues lacking this feature show a reduced ability to modify proteins. doi.org The reaction with protein thiols is not random, but rather occurs preferentially at specific, reactive cysteine residues within target proteins. doi.org

To elucidate the full spectrum of 15d-PGJ2's biological effects, researchers have employed proteomic approaches to identify the proteins that are covalently modified by this prostaglandin (B15479496). A common strategy involves the use of a biotinylated form of 15d-PGJ2. nih.govplos.orgnih.gov Cells are treated with this tagged molecule, and the proteins that become covalently bound to it are then isolated using affinity purification techniques, such as with Neutravidin. nih.gov These isolated proteins are subsequently identified using mass spectrometry. nih.gov Such studies have revealed that 15d-PGJ2 can target a diverse array of proteins involved in various cellular processes, including metabolism, cell signaling, and cytoskeletal structure. nih.govplos.orgnih.gov

Proteomic analyses have identified several enzymes involved in the glycolytic pathway as targets for covalent modification by 15d-PGJ2. plos.orgnih.gov These include Enolase 2, Pyruvate (B1213749) Kinase M1 (PKM1), and Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH). plos.orgnih.gov The covalent adduction of 15d-PGJ2 to these enzymes can potentially modulate their activity, thereby influencing cellular energy metabolism.

Table 1: Selected Protein Targets of 15-deoxy-delta-12,14-PGJ2 Covalent Modification Identified by Proteomics

Protein Target Functional Class Reference
Enolase 2 Glycolytic Enzyme plos.orgnih.gov
Pyruvate Kinase M1 (PKM1) Glycolytic Enzyme plos.orgnih.gov
Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) Glycolytic Enzyme plos.orgnih.gov
Heat shock protein 8 Molecular Chaperone plos.orgnih.gov
T-complex protein 1 subunit α Molecular Chaperone plos.orgnih.gov
Actin β Cytoskeletal Protein plos.orgnih.gov
F-actin-capping protein Cytoskeletal Protein plos.orgnih.gov
Tubulin β Cytoskeletal Protein plos.orgnih.gov
Internexin α Cytoskeletal Protein plos.orgnih.gov
Keap1 Redox-sensitive protein nih.gov
NF-κB (p50 and p65 subunits) Transcription Factor pnas.orgdrugbank.com
STAT3 Transcription Factor nih.gov

Identification of Covalently Modified Protein Targets via Proteomics

Molecular Chaperones (e.g., Heat Shock Protein 8, T-complex Protein 1 subunit α)

15d-PGJ2 is known to modulate the heat shock response, a critical cellular mechanism for maintaining protein homeostasis, particularly under conditions of stress. pnas.org This compound has been shown to induce the expression of heat shock proteins (HSPs), which act as molecular chaperones to facilitate protein folding, prevent aggregation, and assist in the refolding of denatured proteins. nih.gov

Heat Shock Protein 8 (HSPA8/HSC70): While direct adduction studies on HSPA8 are not extensively detailed in the available literature, the induction of the broader HSP70 family by 15d-PGJ2 is well-documented. nih.gov HSPA8, also known as Heat shock cognate 71 kDa protein (HSC70), is a constitutively expressed chaperone that plays a crucial role in maintaining protein quality control under normal physiological conditions. wikipedia.org The induction of HSP70 by 15d-PGJ2 is considered a key component of its cytoprotective effects. nih.gov In endothelial cells, for instance, the down-regulation of endothelial nitric oxide synthase (eNOS) by 15d-PGJ2 was found to be inversely associated with the induction of HSP70. nih.gov

T-complex Protein 1 subunit α (TCP-1α): Proteomic analyses have identified several components of the T-complex Protein 1 (TCP-1) ring complex, also known as the chaperonin containing TCP-1 (CCT), as targets of 15d-PGJ2. Specifically, TCP-1 subunit α has been identified as being regulated by 15d-PGJ2. researchgate.net The CCT complex is a vital chaperonin involved in the folding of a significant portion of newly synthesized cytosolic proteins, including essential cytoskeletal components like actin and tubulin.

Table 1: Interaction of 15d-PGJ2 with Molecular Chaperones
Target ProteinObserved EffectFunctional ConsequenceReferences
Heat Shock Protein 70 (HSP70) familyInduction of expressionCytoprotection, modulation of other protein expression (e.g., eNOS) nih.gov, nih.gov
T-complex Protein 1 subunit α (TCP-1α)Identified as a regulated proteinPotential disruption of cytoskeletal protein folding researchgate.net
Cytoskeletal Proteins (e.g., Actin β, F-actin-capping protein, Tubulin β, Internexin α)

The cytoskeleton, a dynamic network of protein filaments, is a major target of 15d-PGJ2, and modifications to its components can lead to profound changes in cell morphology, motility, and division.

Actin β: In human neuroblastoma cells, β-actin has been identified as a primary protein target of 15d-PGJ2. researchgate.net Through mass spectrometry, researchers have pinpointed Cysteine-374 of β-actin as the specific site of covalent modification by 15d-PGJ2 via Michael addition. This adduction induces significant conformational changes in the actin monomer, leading to the disruption of the actin cytoskeleton, promoting F-actin depolymerization, and impairing G-actin polymerization. researchgate.net

F-actin-capping protein: While direct adduction of 15d-PGJ2 to F-actin-capping protein has not been explicitly demonstrated, the profound impact of 15d-PGJ2 on actin dynamics suggests a potential indirect effect. F-actin-capping protein binds to the barbed ends of actin filaments, preventing both the addition and loss of actin monomers, thereby regulating filament length and stability. nih.gov Given that 15d-PGJ2 induces F-actin depolymerization, it is plausible that it may alter the interaction between actin filaments and capping proteins.

Tubulin β: Studies in mesangial cells have shown that 15d-PGJ2 can induce an early reorganization of the tubulin network. nih.gov Furthermore, in hippocampal neurons, the capping protein β-subunit (Capzb2) was found to interact directly with β-tubulin, inhibiting microtubule polymerization. nih.govmit.edudoaj.org Although this is an indirect link, it highlights the intricate relationship between actin-regulating proteins and the microtubule network, which can be influenced by compounds like 15d-PGJ2 that target the cytoskeleton.

Internexin α: There is currently a lack of specific research findings detailing the direct interaction between 15d-PGJ2 and Internexin α.

Table 2: Interaction of 15d-PGJ2 with Cytoskeletal Proteins
Target ProteinSite of InteractionObserved EffectFunctional ConsequenceReferences
Actin βCysteine-374Covalent adductionF-actin depolymerization, impaired G-actin polymerization, cytoskeletal disruption researchgate.net
Tubulin βNot specifiedReorganization of the tubulin networkAltered cell morphology and function nih.gov
Small GTPases (e.g., H-Ras)

The Ras family of small GTPases are critical signaling hubs that regulate cell proliferation, differentiation, and survival. 15d-PGJ2 has been shown to be a specific activator of the H-Ras isoform. pnas.orgnih.gov This activation is not mediated by upstream signaling pathways but through the direct covalent modification of H-Ras by 15d-PGJ2. pnas.org The specific target for this Michael addition is Cysteine-184, a residue unique to H-Ras among the classic Ras isoforms (N-Ras and K-Ras). pnas.orgnih.govbiorxiv.org Mutation of this cysteine residue to serine abolishes the ability of 15d-PGJ2 to activate H-Ras. pnas.orgnih.gov This isoform-specific activation of H-Ras by 15d-PGJ2 leads to the downstream activation of the mitogen-activated protein kinase (MAPK) signaling cascade. pnas.orgresearchgate.net

Table 3: Interaction of 15d-PGJ2 with H-Ras
Target ProteinSite of InteractionMechanismFunctional ConsequenceReferences
H-RasCysteine-184Covalent adduction (Michael addition)Specific activation of H-Ras, leading to downstream MAPK signaling pnas.org, nih.gov, biorxiv.org
Nuclear Export Receptor CRM1

15d-PGJ2 acts as an inhibitor of the nuclear export receptor CRM1 (Chromosome Region Maintenance 1, also known as exportin 1). nih.govresearchgate.net This inhibition is achieved through a mechanism similar to that of the well-known CRM1 inhibitor, leptomycin B. 15d-PGJ2 forms a covalent bond with a conserved cysteine residue (C528) within the CRM1 protein. nih.gov This modification prevents CRM1 from forming a trimeric export complex with its cargo proteins and RanGTP, leading to the nuclear accumulation of proteins that would otherwise be exported to the cytoplasm. nih.govresearchgate.net The inhibition of CRM1-dependent nuclear export is a key mechanism by which 15d-PGJ2 exerts its anti-inflammatory and anti-proliferative effects, as many proteins involved in these processes, such as transcription factors and cell cycle regulators, are subject to CRM1-mediated export. nih.gov

Table 4: Interaction of 15d-PGJ2 with CRM1
Target ProteinSite of InteractionMechanismFunctional ConsequenceReferences
CRM1Cysteine-528Covalent adductionInhibition of nuclear protein export, leading to nuclear accumulation of CRM1 cargo nih.gov, researchgate.net
Ubiquitin-Proteasome System Components

The ubiquitin-proteasome system (UPS) is the primary pathway for targeted protein degradation in eukaryotic cells, playing a critical role in the regulation of numerous cellular processes. 15d-PGJ2 has been shown to interfere with the function of the UPS. nih.gov Specifically, it covalently modifies and inhibits components of the 19S regulatory particle of the 26S proteasome. nih.gov This interaction leads to a suppression of proteasome activity, resulting in the accumulation of polyubiquitinated proteins. nih.gov The inhibition of the proteasome by 15d-PGJ2 has significant downstream consequences, particularly in the context of inflammation. For example, by inhibiting the proteasomal degradation of IκB, 15d-PGJ2 can block the activation of the pro-inflammatory transcription factor NF-κB. nih.govpnas.org

Table 5: Interaction of 15d-PGJ2 with the Ubiquitin-Proteasome System
Target System ComponentObserved EffectFunctional ConsequenceReferences
19S Regulatory Particle of the ProteasomeCovalent modification and inhibitionSuppression of proteasome activity, accumulation of polyubiquitinated proteins, inhibition of NF-κB activation nih.gov, pnas.org
Table 6: Interaction of 15d-PGJ2 with eIF4A
Target ProteinSite of InteractionMechanismFunctional ConsequenceReferences
eIF4ACysteine-264Covalent adductionInhibition of eIF4A helicase activity, disruption of eIF4A-eIF4G interaction, suppression of translation initiation nih.gov, sigmaaldrich.com
Thioredoxin Reductase/Thioredoxin System

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin, and NADPH, is a major antioxidant system that protects cells from oxidative stress. While direct adduction of 15d-PGJ2 to components of the thioredoxin system has not been as extensively characterized as its other targets, the known reactivity of 15d-PGJ2 with cysteine residues suggests that the Trx system is a plausible target. Both Trx and TrxR contain reactive cysteine residues in their active sites that are essential for their catalytic activity. Given that 15d-PGJ2 is known to induce oxidative stress, it is likely that it can modulate the activity of the Trx system, although the precise molecular details of this interaction require further investigation. pnas.org

Voltage-Dependent Anion Channel 1 (VDAC1)

The Voltage-Dependent Anion Channel 1 (VDAC1) has been identified as a potential membrane target for 15-deoxy-delta-12,14-prostaglandin J2 (15d-PGJ2). researchgate.net VDACs are proteins primarily located in the outer mitochondrial membrane, where they play a role in apoptosis by interacting with proteins like Bax/Bak and Bcl-xL. researchgate.net However, VDACs are also expressed on the plasma membrane. researchgate.net

In studies involving primary cultures of rat cortical neurons, proteomic analysis identified VDAC as a membrane target of 15d-PGJ2. researchgate.net The binding between VDAC and 15d-PGJ2 was confirmed through pull-down assays. researchgate.net Further investigation revealed that VDAC is localized on the neuronal cell surface, and this plasmalemmal VDAC (pl-VDAC) was found to be a membrane target for 15d-PGJ2. researchgate.net Research has shown that 15d-PGJ2 can induce neuronal apoptosis, and the application of an anti-VDAC antibody was found to partially but significantly attenuate this neurotoxicity, suggesting that pl-VDAC is involved in the compound's mechanism of action. researchgate.net

Modulation of Intracellular Signaling Cascades (PPARγ-Independent Mechanisms)

15-deoxy-delta-12,14-PGJ2 exerts significant anti-inflammatory effects through mechanisms that are independent of its interaction with the peroxisome proliferator-activated receptor γ (PPARγ). nih.govnih.gov These actions are largely attributed to its electrophilic nature, stemming from a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring. nih.gov This feature allows 15d-PGJ2 to form covalent adducts with thiol residues on specific signaling proteins, thereby altering their function and modulating key intracellular signaling pathways involved in inflammation. nih.govnih.gov

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

A primary PPARγ-independent mechanism of 15d-PGJ2 is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.govfrontiersin.org NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govfrontiersin.org In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitory proteins known as IκBs. nih.gov Upon stimulation by inflammatory signals, a cascade is initiated that leads to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus to activate gene expression. nih.gov 15d-PGJ2 has been shown to interfere with this pathway at multiple steps. nih.govfrontiersin.org

15d-PGJ2 can directly inhibit the IκB kinase (IKK) complex, a key upstream regulator of NF-κB activation. nih.govnih.govnih.gov The activation of IKK is necessary for the phosphorylation of IκB proteins, which marks them for degradation. nih.govnih.gov By inhibiting IKK, 15d-PGJ2 prevents IκB phosphorylation and subsequent degradation, thus keeping NF-κB sequestered in the cytoplasm. nih.govresearchgate.net Studies have demonstrated that 15d-PGJ2 directly inhibits the kinase activity of purified IKK through covalent modification of critical cysteine residues within the kinase. nih.govnih.gov For instance, in activated murine macrophages, 15d-PGJ2 was shown to inhibit IKK activity, resulting in impaired phosphorylation of IκBα at serine 32, a crucial step for its degradation. researchgate.net

Beyond IKK, 15d-PGJ2 also directly targets the NF-κB subunits themselves. nih.govnih.govnih.gov Research has shown that 15d-PGJ2 can covalently modify the p50 subunit of NF-κB. nih.gov This modification, specifically at the cysteine 62 residue, directly inhibits the ability of the p50/p65 heterodimer to bind to its target DNA sequences. nih.gov This mechanism of inhibiting DNA binding can occur even in scenarios where NF-κB has already translocated to the nucleus. nih.govnih.gov

Summary of Studies on 15d-PGJ2 Inhibition of IKK and NF-κB
TargetMechanism of ActionKey FindingCell/System StudiedReference
IκB Kinase (IKK)Direct inhibition of kinase activity via covalent modification.Prevents phosphorylation of IκBα, blocking a signal for its degradation.Purified IKK, Murine Macrophages (RAW 264.7) nih.govnih.govresearchgate.net
NF-κB p50 SubunitCovalent modification of cysteine 62.Inhibits the DNA binding ability of NF-κB.Recombinant p50, HeLa Cells nih.gov
NF-κB PathwayCombined inhibition of IKK and direct modification of NF-κB subunits.Potently inhibits NF-κB-dependent transcription.Various cell lines nih.govnih.gov

The effect of 15d-PGJ2 on the nuclear translocation of NF-κB can be cell-type dependent. nih.gov By inhibiting IKK and preventing IκBα degradation, 15d-PGJ2 can effectively block the release of NF-κB, thereby preventing it from moving into the nucleus. nih.govresearchgate.net This is a primary mechanism for its anti-inflammatory effects in certain cells, such as activated macrophages. researchgate.net

However, in other cell types, such as HeLa cells, studies have shown that 15d-PGJ2 can effectively inhibit NF-κB's transcriptional activity without preventing the degradation of IκBα or the subsequent nuclear translocation of NF-κB subunits. nih.govnih.gov In these cases, the dominant inhibitory mechanism is the direct covalent modification of nuclear NF-κB subunits (like p50), which prevents them from binding to DNA, even though they are present in the nucleus. nih.govnih.gov This indicates that 15d-PGJ2 possesses multiple, sometimes redundant, mechanisms to ensure the shutdown of NF-κB signaling. nih.gov

The activation of NF-κB is critically dependent on the ubiquitin-proteasome system. nih.govnih.gov Following phosphorylation by IKK, IκBα is ubiquitinated, which targets it for degradation by the 26S proteasome. nih.gov This degradation is an irreversible step that liberates NF-κB to enter the nucleus. nih.gov

15d-PGJ2 interferes with this proteasome-dependent step, primarily through its inhibition of the upstream kinase, IKK. nih.govnih.gov By preventing IκBα phosphorylation, 15d-PGJ2 ensures that the protein is not marked for ubiquitination and subsequent proteasomal degradation. nih.govresearchgate.net This leads to an accumulation of IκBα and the retention of the inactive NF-κB-IκBα complex in the cytoplasm. researchgate.net Additionally, the processing of the NF-κB1 precursor protein p105 to the active p50 subunit is also a proteasome-dependent process that can be affected by inhibitors of the NF-κB pathway. nih.gov Some studies suggest that 15d-PGJ2 may also directly modify components of the proteasome, further contributing to the suppression of NF-κB activation. nih.gov However, the effect can be cell-specific, as 15d-PGJ2 did not inhibit IκB degradation in HeLa cells in some experiments, pointing to its more direct effects on IKK or NF-κB subunits in those instances. nih.govnih.gov

Nuclear Factor-erythroid 2-related factor 2 (Nrf2) Pathway Activation

In addition to its inhibitory effects, 15d-PGJ2 is a potent activator of the Keap1-Nrf2 antioxidant response element (ARE) signaling pathway. nih.gov This pathway plays a crucial role in protecting cells from oxidative and electrophilic stress. nih.gov Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1, which facilitates its degradation. nih.gov

Key Mechanisms of 15d-PGJ2 in Modulating Signaling Cascades
Signaling PathwayEffect of 15d-PGJ2Molecular Target/MechanismReference
NF-κBInhibitionDirectly inhibits IKK activity, preventing IκBα phosphorylation and degradation. nih.govnih.govresearchgate.net
NF-κBInhibitionCovalently modifies NF-κB p50 subunit, inhibiting DNA binding. nih.gov
Nrf2ActivationCovalently modifies Keap1, preventing Nrf2 degradation and promoting its nuclear accumulation. nih.gov
Interaction with Keap1 Leading to Nrf2 Release

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its proteasomal degradation. mdpi.com The electrophilic nature of 15d-PGJ2 allows it to directly interact with Keap1. nih.gov This interaction involves the formation of covalent adducts with critical cysteine residues on Keap1 through a process known as Michael addition. mdpi.comportlandpress.com This covalent modification of Keap1 leads to a conformational change in the protein, disrupting the Keap1-Nrf2 complex. portlandpress.com Consequently, Nrf2 is released from Keap1-mediated repression, allowing it to translocate to the nucleus. portlandpress.comnih.gov

To investigate the direct interaction between 15d-PGJ2 and Keap1, biotin-conjugated 15d-PGJ2 has been utilized in studies. These studies have shown that 15d-PGJ2 directly binds to Keap1, leading to Nrf2 activation. mdpi.com The α,β-unsaturated carbonyl moiety in the cyclopentenone ring of 15d-PGJ2 is essential for this interaction and the subsequent activation of the Nrf2 pathway. mdpi.com

Induction of Antioxidant and Detoxification Enzymes

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. nih.govportlandpress.com This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding antioxidant and detoxification enzymes. nih.govnih.gov

A primary example of an enzyme induced by the 15d-PGJ2-mediated activation of Nrf2 is heme oxygenase-1 (HO-1). portlandpress.comnih.gov HO-1 is a critical enzyme in heme catabolism and plays a significant role in cellular defense against oxidative stress. Studies have demonstrated that 15d-PGJ2 induces the expression of HO-1 in various cell types. nih.gov Another important aspect of the Nrf2-mediated response is the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov 15d-PGJ2 has been shown to increase the expression of glutamate-cysteine ligase, the rate-limiting enzyme in GSH synthesis. nih.gov

The induction of these protective enzymes by 15d-PGJ2 is attenuated by alkenal/one oxidoreductase (Aor), an Nrf2-regulated enzyme that metabolizes 15d-PGJ2. nih.gov This metabolism reduces the ability of 15d-PGJ2 to activate the Nrf2 signaling pathway. nih.gov

Activator Protein-1 (AP-1) Modulation

15d-PGJ2 has been shown to modulate the activity of the Activator Protein-1 (AP-1) transcription factor, a key regulator of various cellular processes, including inflammation and cell proliferation. nih.govfrontiersin.orgnih.gov The effects of 15d-PGJ2 on AP-1 appear to be cell-type specific. In some contexts, 15d-PGJ2 inhibits AP-1 activation. For instance, in human chondrocytes, it attenuates the binding of AP-1 to DNA. nih.gov Similarly, in human myocytes, 15d-PGJ2 has been found to inhibit the IL-1β-induced activation of AP-1. nih.gov

Conversely, in other cell types, such as vaginal and amnion epithelial cells, 15d-PGJ2 has been observed to lead to the activation of AP-1. nih.gov This differential regulation highlights the complexity of 15d-PGJ2's mechanism of action and suggests that its effects on AP-1 are dependent on the specific cellular environment and signaling context. The anti-inflammatory actions of 15d-PGJ2 are thought, in part, to be mediated by its inhibition of pro-inflammatory transcription factors like AP-1. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes. 15d-PGJ2 has been shown to activate members of the MAPK family in various cell types. mdpi.comnih.govnih.gov

In osteosarcoma cells, 15d-PGJ2 induces a time-dependent increase in the phosphorylation and activation of all three major MAPK family members: ERK1/2, p38 MAPK, and c-Jun N-terminal kinase (JNK). mdpi.com Similarly, in murine atrial cardiomyocytes, 15d-PGJ2 induces the phosphorylation of p38 and p42/44 MAPKs (ERK1/2). nih.gov In human astrocytes, 15d-PGJ2 has been shown to inhibit IL-1-induced p38 and JNK MAPK phosphorylation. nih.gov This suggests that the effect of 15d-PGJ2 on MAPK pathways can be context-dependent, either activating or inhibiting these kinases depending on the cell type and stimulus.

Cell TypeMAPK Family MemberEffect of 15d-PGJ2Reference
Osteosarcoma CellsERK1/2, p38 MAPK, JNKActivation/Phosphorylation mdpi.com
Murine Atrial Cardiomyocytesp38, p42/44 (ERK1/2)Activation/Phosphorylation nih.gov
Human Astrocytes (IL-1 stimulated)p38, JNKInhibition of Phosphorylation nih.gov

Glucocorticoid Receptor (GR) Binding and Signaling Interference

15d-PGJ2 can modulate the function of the glucocorticoid receptor (GR), a key regulator of inflammation and immune responses. researchgate.netnih.gov Studies in human U937 cells and mouse RAW 264.7 cells have shown that 15d-PGJ2 causes a concentration-dependent decrease in the specific binding of the glucocorticoid dexamethasone (B1670325) to the GR. researchgate.netnih.gov This is due to a reduction in the number of GR molecules per cell without a significant change in their binding affinity. nih.gov

This interference with GR signaling is independent of PPARγ activation. researchgate.netnih.gov The mechanism is thought to involve the interaction of the cyclopentenone ring of 15d-PGJ2 with cysteine residues on the GR. nih.gov Furthermore, 15d-PGJ2 has been shown to induce the SUMOylation of the GR, specifically with SUMO-2 and -3, at its primary SUMOylation sites. nih.gov This modification inhibits GR signaling on a genome-wide scale and represses the binding of the receptor to its target gene chromatin. nih.gov

Protein Kinase A (PKA) Activation

Research into the effect of 15d-PGJ2 on Protein Kinase A (PKA) has revealed an inhibitory role in certain contexts. In renal proximal epithelial cells, 15d-PGJ2 treatment led to the inhibition of PKA. nih.gov This inhibition of PKA was found to be an upstream event leading to the inhibition of NF-κB. nih.gov The study further demonstrated that a PKA activator, forskolin, could prevent the 15d-PGJ2-induced inhibition of NF-κB. nih.gov This suggests that in this cell type, 15d-PGJ2's pro-apoptotic effects are mediated through a pathway involving the inhibition of PKA, which in turn leads to the inhibition of the pro-survival NF-κB pathway. nih.gov

TRAF2 Sequestration into Stress Granules

The cellular stress response is a conserved defense mechanism that includes the inhibition of protein synthesis and the sequestration of specific signaling proteins into cytoplasmic aggregates known as stress granules (SGs). nih.gov The formation of these non-membranous organelles is a critical step in cellular adaptation to various stressors, allowing for the conservation of resources and the selective translation of stress-response proteins. nih.gov The compound 15-deoxy-delta-12,14-prostaglandin J2 (15d-PGJ2) has been identified as an inducer of stress granule formation, and this process has implications for the regulation of inflammatory signaling pathways through the sequestration of key signaling molecules like TNF receptor-associated factor 2 (TRAF2). nih.govnih.gov

Under conditions of cellular stress, a key event is the inhibition of translation initiation, which leads to the aggregation of stalled messenger ribonucleoproteins (mRNPs) into SGs. nih.govnih.gov 15d-PGJ2 contributes to this process by promoting the phosphorylation of eukaryotic initiation factor 2α (eIF2α), a central regulator of the integrated stress response. nih.govnih.gov Phosphorylation of eIF2α leads to a global reduction in protein synthesis, a prerequisite for SG assembly. nih.gov Another proposed mechanism involves the binding of 15d-PGJ2 to eukaryotic initiation factor 4A (eIF4A), which blocks its interaction with eIF4G and subsequently leads to the formation of stress granules. dntb.gov.ua

The sequestration of TRAF2 into these 15d-PGJ2-induced stress granules serves as a mechanism to interrupt tumor necrosis factor (TNF) signaling. nih.gov In an unstressed state, TRAF2 is a critical adapter protein in the TNFα signaling pathway, which leads to the activation of the pro-inflammatory transcription factor NF-κB. nih.gov However, upon cellular stress, TRAF2 is recruited into SGs, where it colocalizes with components of the translation machinery like eIF4G. nih.gov This sequestration effectively removes TRAF2 from the TNF receptor 1 (TNFR1) signaling complex, thereby preventing the downstream activation of NF-κB, even in the presence of TNFα. nih.gov This interruption of the TNF signaling pathway is a vital part of the cellular strategy to reduce biological activities and mitigate inflammation during periods of stress. nih.gov

The table below summarizes the key molecular interactions and consequences of 15d-PGJ2-induced TRAF2 sequestration into stress granules.

Inducing Agent Key Molecular Target Mechanism of SG Formation Sequestered Protein Functional Consequence
15-deoxy-delta-12,14-PGJ2eIF2αPhosphorylation of eIF2α, leading to inhibition of translation initiation. nih.govnih.govTRAF2Interruption of TNFα signaling. nih.gov
15-deoxy-delta-12,14-PGJ2eIF4ABlocks the interaction between eIF4G and eIF4A. dntb.gov.uaTRAF2Blockade of pro-inflammatory responses. nih.gov

Mechanistic Roles in Cellular Processes and Physiological Homeostasis

Regulation of Cellular Differentiation

15-Deoxy-delta-12,14-prostaglandin J2 (15d-PGJ2) is a key regulator of cell fate decisions, particularly in the differentiation of mesenchymal stem cells. Its influence is most notably observed in the reciprocal regulation of adipogenesis and osteoblastogenesis.

15d-PGJ2 is recognized as a potent natural ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of fat cell development. nih.govnih.gov The activation of PPARγ by 15d-PGJ2 initiates a transcriptional cascade that promotes the conversion of fibroblasts and preadipocytes into mature, lipid-storing adipocytes. nih.govjst.go.jpnih.govjci.org Research has identified 15d-PGJ2 as an inducer of adipogenesis, stimulating lipogenesis in cell models like C3H10T1/2 cells. nih.govbiologicaresearch.com Specifically, the half-maximal effective concentration (EC50) for inducing adipocyte differentiation in cultured fibroblasts has been determined to be 7 µM. biologicaresearch.com

While it is a potent activator of adipogenesis in vitro, some studies have noted that its physiological concentration in vivo might be too low to be the sole endogenous mediator of PPARγ-dependent adipocyte maturation. nih.govjci.org Nevertheless, its ability to drive this differentiation process in experimental settings is well-documented. nih.govjci.org

Cell LineProcessKey MediatorOutcomeReference
FibroblastsAdipogenesisPPARγDifferentiation into Adipocytes nih.govjci.org
3T3-L1 PreadipocytesAdipogenesisPPARγDifferentiation into Adipocytes nih.govnih.gov
C3H10T1/2 CellsLipogenesisPPARγStimulation of Lipid Synthesis biologicaresearch.com

The role of 15d-PGJ2 in bone metabolism is characterized by a reciprocal relationship between adipogenesis and osteoblastogenesis, largely mediated through PPARγ. researchgate.netnih.gov By activating PPARγ, 15d-PGJ2 promotes the differentiation of bone marrow mesenchymal stem cells into adipocytes, while simultaneously suppressing their differentiation into bone-forming osteoblasts. researchgate.netnih.gov This suppression of osteoblastogenesis is partly achieved by inhibiting the Wnt/β-catenin signaling pathway, a critical pathway for bone formation. researchgate.net Consequently, high levels of PPARγ activation by ligands like 15d-PGJ2 can contribute to an increase in marrow adiposity and a decrease in bone mass. nih.govnih.gov

Conversely, some studies indicate that the effects of 15d-PGJ2 on osteoblasts are dose-dependent and can be PPARγ-independent. nih.gov At low concentrations, 15d-PGJ2 has been observed to increase osteoblast activity and the expression of essential bone matrix proteins such as Type-I collagen and osteonectin. nih.gov This suggests a more complex regulatory role than simple inhibition. In the context of osteosarcoma, 15d-PGJ2 exhibits potent cytotoxic effects against cancer cells while having a considerably milder impact on non-malignant osteoblasts. mdpi.com

Mechanisms of Apoptosis Induction

15d-PGJ2 is a well-established inducer of apoptosis, or programmed cell death, in a wide variety of cell types, particularly in cancer cells. nih.govnih.govnih.gov Its pro-apoptotic mechanisms are multifaceted, involving a complex interplay of signaling pathways that are both dependent on and independent of caspases, oxidative stress, and mitochondrial function.

The induction of apoptosis by 15d-PGJ2 often proceeds through classical caspase-dependent pathways. It has been shown to activate multiple caspases, including the initiator caspases-8 and -9, and the executioner caspase-7, leading to the cleavage of downstream targets like poly(ADP-ribose)-polymerase (PARP). mdpi.comnih.gov The involvement of caspases is confirmed by studies where pan-caspase inhibitors, such as ZVAD-fmk, successfully prevent 15d-PGJ2-induced apoptosis. nih.gov

However, 15d-PGJ2 can also trigger cell death through caspase-independent mechanisms. oup.come-century.us In certain apoptosis-resistant cancer cells, treatment with 15d-PGJ2 leads to a form of cell death characterized by extensive cytoplasmic vacuolation, which is distinct from classical apoptosis. researchgate.net In these instances, caspase inhibitors fail to block cell death, indicating the activation of alternative lethal pathways. oup.com

PathwayKey Molecules InvolvedCellular OutcomeReference
Caspase-DependentCaspase-8, Caspase-9, Caspase-7, PARPClassical Apoptosis mdpi.comnih.gov
Caspase-IndependentNot applicable (caspase inhibitors ineffective)Cytoplasmic Vacuolation, Cell Death oup.comresearchgate.net

A central mechanism in 15d-PGJ2-induced apoptosis is the rapid generation of reactive oxygen species (ROS) and the subsequent state of oxidative stress. mdpi.comnih.gov The production of ROS is considered a primary and early event following treatment with 15d-PGJ2. mdpi.comnih.gov Major sources of this ROS generation include the mitochondria and cytosolic NADPH oxidase. mdpi.come-century.usnih.gov

The resulting oxidative stress triggers downstream signaling cascades that culminate in apoptosis. nih.gov This includes the sustained activation of stress-activated protein kinases like JNK (c-Jun N-terminal kinase) and the inactivation of pro-survival pathways such as the Akt signaling pathway. nih.govnih.govnih.gov The critical role of ROS is highlighted by experiments where antioxidants, such as N-acetylcysteine (NAC), effectively block 15d-PGJ2-induced apoptosis. nih.govnih.gov

15d-PGJ2 directly engages the mitochondrial or intrinsic pathway of apoptosis. nih.govnih.gov This involves the modulation of B-cell lymphoma 2 (BCL-2) family proteins, which regulate mitochondrial outer membrane permeabilization. Treatment with 15d-PGJ2 leads to an increased expression of the pro-apoptotic protein BAX and a downregulation of anti-apoptotic proteins like cIAP-1, cIAP-2, and XIAP. nih.govnih.gov

This shift in the balance of BCL-2 family proteins leads to a loss of the mitochondrial membrane potential (ΔΨm), a key event in the commitment to apoptosis. nih.govnih.gov The compromised mitochondrial membrane releases pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol. nih.govnih.gov Cytosolic cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and the subsequent caspase cascade. The entire process, from BAX expression to caspase activation, can be blocked by inhibitors of the JNK pathway, linking ROS-mediated stress signaling directly to mitochondrial dysfunction. nih.gov

Induction of Apoptotic Cell Death in Specific Cell Types (e.g., Glioma, Thyroid Papillary Cancer, Leukemia, Colorectal Cancer, T Lymphocytes)

The compound 15-deoxy-delta-12,14-PGJ2 (15d-PGJ2) has demonstrated significant pro-apoptotic activity in a variety of cancer cell lines through diverse, often overlapping, molecular pathways. Research highlights its potential to selectively trigger programmed cell death in malignant cells.

Thyroid Papillary Cancer: In thyroid papillary cancer cell lines, 15d-PGJ2 induces cytotoxicity and apoptosis by increasing intracellular reactive oxygen species (ROS). This oxidative stress is linked to an enhanced accumulation of intracellular iron. The apoptotic effect was mitigated by the iron chelator desferrioxamine, underscoring the critical role of iron-mediated ROS generation in the cell death process. Furthermore, studies in human thyroid papillary carcinoma cells (TPC-1) show that 15d-PGJ2 treatment leads to apoptosis by downregulating the IL-6 signaling pathway, evidenced by decreased secretion and expression of IL-6 and the signal transducer and activator of transcription 3 (STAT3).

Leukemia: In various leukemia cell lines, 15d-PGJ2 induces apoptosis through a caspase-dependent pathway. researchgate.net This process involves the generation of ROS via mitochondria and NADPH oxidase activation, leading to the activation of JNK and the inactivation of the protein kinase Akt. researchgate.netnih.gov In vivo studies using an HL-60 xenograft model confirmed that administration of 15d-PGJ2 reduced tumor size and downregulated Akt expression. researchgate.netnih.gov Additionally, 15d-PGJ2 can sensitize TRAIL-resistant human leukemic HL-60 cells to TRAIL-induced apoptosis. nih.gov This sensitization is achieved by down-regulating the expression and phosphorylation of Akt and is associated with the activation of caspases-8, -9, and -3, as well as decreases in anti-apoptotic proteins like XIAP and Bcl-2. nih.gov This mechanism appears to be independent of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov

Colorectal Cancer: Similar to its effects on leukemia cells, 15d-PGJ2 induces apoptosis in colorectal cancer cells in a dose-dependent manner. researchgate.net The underlying mechanism also involves the generation of ROS, activation of JNK, and inactivation of Akt. researchgate.netnih.gov In a mouse CT-26 subcutaneous tumor model, 15d-PGJ2 administration significantly reduced tumor growth. researchgate.netnih.gov Furthermore, 15d-PGJ2 has been shown to sensitize colon cancer cells to apoptosis induced by TWEAK, a member of the tumor necrosis factor (TNF) family. This sensitization is linked to ROS production and the dissipation of the mitochondrial membrane potential.

T Lymphocytes: The effect of 15d-PGJ2 on T lymphocytes is dependent on their activation state. In unstimulated T cells, 15d-PGJ2 treatment can induce cell death. nih.gov However, in activated T lymphocytes, the compound does not cause cell death but instead modulates their function, for instance by inducing the synthesis of the chemokine IL-8. nih.gov

Other Cancers: The pro-apoptotic effects of 15d-PGJ2 have been observed in other cancer types as well. In malignant B cells, such as those in multiple myeloma and Burkitt lymphoma with constitutively active NF-κB, 15d-PGJ2 suppresses NF-κB activity and potently induces apoptosis. nih.gov This is associated with the downregulation of several NF-κB-dependent antiapoptotic proteins, including cIAP-1, cIAP-2, and XIAP. nih.gov Studies on osteosarcoma cells have also found that 15d-PGJ2 decreases cell viability and induces apoptosis through ROS-dependent activation of MAPKs. mdpi.com

Cell TypeKey Apoptotic MechanismsSupporting Findings
Thyroid Papillary CancerIncreased intracellular iron and Reactive Oxygen Species (ROS) generation; Downregulation of IL-6/STAT3 signaling.Cytotoxicity reversed by iron chelators; Decreased IL-6 and STAT3 expression post-treatment.
Leukemia (e.g., HL-60, K562)Caspase-dependent pathway; ROS generation (mitochondria, NADPH oxidase); JNK activation; Akt inactivation; Sensitization to TRAIL.Reduced tumor size in xenograft models; Downregulation of anti-apoptotic proteins (XIAP, Bcl-2). researchgate.netnih.gov
Colorectal Cancer (e.g., SNU-C4, CT-26)ROS generation; JNK activation; Akt inactivation; Sensitization to TWEAK.Reduced tumor growth in vivo; Dissipation of mitochondrial membrane potential. researchgate.net
Malignant B Cells (Multiple Myeloma, Burkitt Lymphoma)Inhibition of constitutive NF-κB activity; Caspase-8 and -9 activation.Downregulation of NF-κB-dependent anti-apoptotic proteins (cIAP-1, cIAP-2, XIAP). nih.gov
Osteosarcoma (e.g., U2-OS, Saos-2)ROS-dependent activation of MAPKs (pERK1/2, pJNK, pp38).Inhibition of tumor growth in ex ovo chick chorioallantoic membrane (CAM) model. mdpi.com
T LymphocytesInduces cell death in unstimulated cells.Effect is dependent on the cell's activation state; does not kill activated T cells. nih.gov

Anti-inflammatory and Pro-Resolving Mechanisms

15-Deoxy-delta-12,14-PGJ2 is an endogenous lipid mediator that plays a pivotal role in the resolution of inflammation. frontiersin.orgnih.gov Unlike prostaglandins (B1171923) such as PGE2 that initiate inflammation, cyclopentenone prostaglandins like 15d-PGJ2 are produced during the later phases of an acute inflammatory response to actively terminate it. frontiersin.org Its presence in vivo during the resolution phase of inflammation suggests it functions as a feedback regulator. nih.gov This compound exerts potent anti-inflammatory and pro-resolving effects through multiple mechanisms, including the inhibition of pro-inflammatory gene expression and the modulation of immune cell function, contributing to the restoration of tissue homeostasis. frontiersin.orgnih.gov

A primary anti-inflammatory function of 15d-PGJ2 is its ability to suppress the production of a wide array of pro-inflammatory cytokines and chemokines in various cell types.

TNF-α, IL-1β, and IL-6: 15d-PGJ2 has been shown to inhibit the expression of key pro-inflammatory cytokines. It represses TNF-α, IL-1β, and IL-6 in primary rat astrocytes and monocytes. nih.govdntb.gov.ua In a murine colitis model, 15d-PGJ2 treatment significantly reduced the proportion of macrophages expressing IL-6. frontiersin.org In human myometrial cells stimulated with IL-1β, 15d-PGJ2 inhibited the resulting production of TNF-α, IL-6, and IL-8 mRNA. frontiersin.org

IL-5, IL-13, and IL-17: In murine models of allergic asthma, 15d-PGJ2 was found to inhibit the lung tissue production of IL-5, IL-13, and IL-17 following an allergen challenge. nih.gov Specifically for IL-13, studies on activated T cells revealed that 15d-PGJ2 significantly decreased both IL-13 mRNA transcription and protein secretion through a PPARγ-independent, NF-κB-dependent mechanism. nih.gov

MCP-1/CCL2: 15d-PGJ2 effectively suppresses the expression of the chemokine MCP-1. In IFN-γ-stimulated astrocytes, it was found to inhibit MCP-1 transcription and protein secretion. spandidos-publications.com This inhibitory effect is mediated through its action on the transcription factors AP-1 and specificity protein-1. spandidos-publications.com

Cytokine/ChemokineCell/Model SystemObserved EffectAssociated Mechanism
TNF-αPrimary Rat Astrocytes, Human Myometrial Cells, Murine Asthma ModelInhibited expression and production. dntb.gov.uafrontiersin.orgnih.govInhibition of NF-κB signaling. nih.gov
IL-1βPrimary Rat Astrocytes, MonocytesInhibited expression. nih.govdntb.gov.uaInhibition of NF-κB signaling. dntb.gov.ua
IL-5Murine Allergic Asthma ModelInhibited lung tissue production. nih.gov-
IL-6Murine Colitis Model, Human Myometrial Cells, RPE cellsReduced expression and production. frontiersin.orgfrontiersin.orgspandidos-publications.comSuppression of STAT3 phosphorylation. frontiersin.org
IL-8Human Myometrial CellsInhibited IL-1β-induced mRNA production. frontiersin.org-
IL-13Activated T-cells, Murine Asthma ModelDecreased mRNA transcription and secretion. nih.govnih.govNF-κB-dependent, PPARγ-independent. nih.gov
IL-17Murine Allergic Asthma ModelInhibited lung tissue production. nih.gov-
MCP-1IFN-γ-stimulated Astrocytes, RPE cellsSuppressed transcription and protein secretion. spandidos-publications.comInhibition of AP-1 and Sp-1 transcription factors. spandidos-publications.com

15d-PGJ2 exerts anti-inflammatory effects by directly inhibiting the expression of key enzymes responsible for producing inflammatory mediators. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in multiple cell types. frontiersin.org This repression can occur through both PPARγ-dependent and PPARγ-independent pathways. nih.gov In a murine model of colitis, administration of 15d-PGJ2 during the resolution phase was found to abolish the DSS-induced expression of COX-2 in the colonic mucosa. frontiersin.org The mechanisms involve inhibiting multiple steps in the NF-κB signaling pathway, which is a critical transcriptional activator for both iNOS and COX-2. nih.govdntb.gov.ua

A critical step in the inflammatory response is the recruitment of leukocytes to the site of injury or infection. 15d-PGJ2 plays a role in resolving inflammation by inhibiting this process. In a murine model of colitis, treatment with 15d-PGJ2 during the resolution phase significantly decreased the number of infiltrated leukocytes, particularly neutrophils, in the lamina propria of the colon. frontiersin.orgnih.gov This effect may be partly due to the promotion of granulocyte apoptosis. frontiersin.org Furthermore, 15d-PGJ2 inhibits the infiltration of leukocytes across the endothelial barrier by downregulating the expression of cell adhesion molecules (CAMs) on activated endothelial cells. nih.gov This is achieved by inhibiting the IKK-NF-κB pathway in endothelial cells, which in turn reduces monocyte adhesion. nih.gov In models of allergic asthma, 15d-PGJ2 also significantly inhibited the peribronchial accumulation of eosinophils and neutrophils. nih.gov

15d-PGJ2 is itself a product of the COX-2 pathway and functions as an endogenous negative feedback regulator of inflammation. frontiersin.orgnih.gov It is generated during the resolution phase of inflammation and acts to switch off the inflammatory response. frontiersin.org One key mechanism is the inhibition of the NF-κB signaling pathway, which prevents the transactivation of NF-κB target genes, including COX-2 itself. nih.gov By inhibiting COX-2, 15d-PGJ2 effectively blocks the biosynthesis of prostaglandins, including its own precursor, PGD2. frontiersin.org This action constitutes a self-limiting negative feedback loop that helps to ensure the timely termination of the inflammatory process and prevent progression to a chronic state. frontiersin.orgnih.gov

Metabolic Regulation Mechanisms

15d-PGJ2 is a well-established endogenous ligand for PPARγ, a nuclear receptor that is a master regulator of adipogenesis and plays a critical role in insulin (B600854) sensitivity and glucose and lipid metabolism.

As a PPARγ agonist, 15d-PGJ2 can enhance insulin sensitivity. nih.gov Activation of PPARγ by 15d-PGJ2 can lead to the transcriptional regulation of genes involved in insulin signaling. For instance, in a mouse model of Alzheimer's disease, which shares common molecular mechanisms with type 2 diabetes, intranasal administration of 15d-PGJ2 was found to decrease the inhibitory phosphorylation of Insulin Receptor Substrate-1 (IRS-1) at Ser616. nih.gov This suggests that 15d-PGJ2 can improve the responsiveness of cells to insulin. Furthermore, it has been shown to upregulate the expression of Glucose Transporter 4 (GLUT4), a key mediator of insulin-stimulated glucose uptake. nih.gov

By modulating the insulin signaling pathway and the expression of glucose transporters, 15d-PGJ2 contributes to the regulation of glucose homeostasis. Studies have shown that treatment with 15d-PGJ2 can increase brain glucose uptake. nih.gov This is mediated, at least in part, by the upregulation of GLUT4 expression through a PPARγ-dependent activation of the PGC-1α/GLUT4 signaling pathway. nih.gov This enhancement of glucose uptake into cells can help to lower blood glucose levels and maintain glucose homeostasis.

Table 2: Effects of 15d-PGJ2 on Glucose Homeostasis Markers

Model System Treatment Marker Effect Reference
APP/PS1 Transgenic Mice Intranasal 15d-PGJ2 Brain Glucose Uptake Increase nih.gov
APP/PS1 Transgenic Mice Intranasal 15d-PGJ2 GLUT4 Expression Upregulation nih.gov
APP/PS1 Transgenic Mice Intranasal 15d-PGJ2 IRS-1 (Ser616) Phosphorylation Decrease nih.gov

15d-PGJ2 is a potent regulator of lipid metabolism, primarily through its activation of PPARγ. researchgate.net It is a well-known inducer of adipogenesis, the process of differentiation of preadipocytes into mature fat cells (adipocytes). researchgate.net This process is critical for the proper storage of lipids.

By binding to and activating PPARγ, 15d-PGJ2 initiates a transcriptional cascade that leads to the expression of genes involved in lipid uptake, synthesis, and storage. Among the genes regulated by PPARγ are those involved in fatty acid transport and the synthesis of triglycerides. This role in promoting adipocyte differentiation underscores the importance of 15d-PGJ2 in lipid homeostasis. researchgate.net

Oxidative Stress Response Mechanisms

15d-PGJ2 is a potent modulator of cellular responses to oxidative stress, primarily through the activation of antioxidant defense systems and the regulation of redox-sensitive transcription factors.

15d-PGJ2 plays a crucial role in bolstering the cell's antioxidant capacity by inducing the expression of key protective enzymes. nih.gov This protective effect is largely mediated through the activation of the Keap1-Nrf2 pathway. nih.gov As an electrophilic compound, 15d-PGJ2 can covalently bind to thiol residues on specific signaling proteins. nih.gov One of its primary targets is the Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov

The interaction with Keap1 leads to a conformational change that disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. nih.govnih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, thereby initiating their transcription. nih.gov

Key antioxidant proteins induced by 15d-PGJ2 include:

Heme Oxygenase-1 (HO-1): A critical enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties. nih.govnih.gov Studies have shown a time- and concentration-dependent increase in HO-1 expression and activity in response to 15d-PGJ2. nih.govtandfonline.com

Glutathione (B108866) (GSH): A major intracellular antioxidant that directly scavenges reactive oxygen species (ROS) and is a cofactor for several antioxidant enzymes. nih.gov 15d-PGJ2 treatment has been demonstrated to increase GSH levels. nih.gov

The induction of these antioxidant defenses by 15d-PGJ2 is a critical mechanism for protecting cells against oxidative damage. nih.govnih.gov

Beyond Nrf2, 15d-PGJ2 modulates the activity of several other transcription factors that are sensitive to the cellular redox state. researchgate.net Its ability to interact with critical cysteine residues allows it to directly influence inflammatory and other signaling pathways. nih.govresearchgate.net

Nuclear Factor-kappaB (NF-κB): 15d-PGJ2 is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation. nih.gov This inhibition can occur through multiple mechanisms that are independent of its binding to the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov 15d-PGJ2 can directly modify critical cysteine residues on both the IκB kinase (IKK) complex and the NF-κB subunits themselves. nih.gov This modification prevents the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB, and also directly inhibits the DNA binding activity of NF-κB. nih.govnih.gov

Activator Protein-1 (AP-1): The effect of 15d-PGJ2 on AP-1 activity can be complex and cell-type dependent. aacrjournals.org It has been shown to directly inhibit AP-1 DNA binding by covalently modifying a specific cysteine residue (Cys269) located in the DNA-binding domain of the c-Jun subunit. nih.gov This direct interaction can prevent AP-1 from regulating the expression of its target genes. nih.gov However, in some contexts, 15d-PGJ2 has also been reported to activate components of the MAP kinase pathway which can, in turn, influence AP-1 activity. aacrjournals.org

Hypoxia-Inducible Factor-1α (HIF-1α): 15d-PGJ2 has been found to stabilize HIF-1α protein levels under normoxic conditions. nih.gov This occurs through at least two mechanisms: the induction of heme oxygenase-1 (HO-1) and the direct covalent modification and inhibition of prolyl-4-hydroxylase 2 (PHD2), an enzyme responsible for marking HIF-1α for proteasomal degradation. nih.gov Additionally, a novel lysosomal-dependent degradation pathway for HIF-1α has been identified as a target for 15d-PGJ2. researchgate.net

Table 1: Regulation of Redox-Sensitive Transcription Factors by 15d-PGJ2

Transcription FactorEffect of 15d-PGJ2Mechanism of Action
Nrf2 ActivationCovalent modification of Keap1, leading to Nrf2 nuclear translocation and ARE binding. nih.govnih.gov
NF-κB InhibitionDirect covalent modification of IKK and NF-κB subunits, preventing DNA binding. nih.gov
AP-1 InhibitionDirect covalent modification of a cysteine residue in the DNA-binding domain of c-Jun. nih.gov
HIF-1α StabilizationInduction of HO-1 and direct inhibition of PHD2; inhibition of lysosomal degradation. researchgate.netnih.gov

Endoplasmic Reticulum Stress Modulation

The endoplasmic reticulum (ER) is a critical organelle for protein folding and synthesis. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a condition known as ER stress, which activates the unfolded protein response (UPR). 15d-PGJ2 has been identified as a modulator of ER stress.

In certain cell types, such as multiple myeloma cells, 15d-PGJ2 has been shown to induce ER stress, contributing to its anti-neoplastic effects. nih.gov Treatment with 15d-PGJ2 leads to the upregulation of key ER stress-related genes, including:

GRP78 (Glucose-Regulated Protein 78): An ER-resident chaperone that plays a central role in protein folding and is a master regulator of the UPR.

GRP94 (Glucose-Regulated Protein 94): Another important ER chaperone involved in protein folding and quality control.

CHOP (C/EBP Homologous Protein): A transcription factor that is strongly induced during severe ER stress and mediates apoptosis.

Furthermore, 15d-PGJ2 can trigger the phosphorylation of eukaryotic initiation factor 2α (eIF2α). tandfonline.com This is a key event in the integrated stress response (ISR) and is a downstream target of the PERK (Protein kinase R-like endoplasmic reticulum kinase) branch of the UPR. tandfonline.com Phosphorylation of eIF2α leads to a general attenuation of protein synthesis, which helps to reduce the protein load on the ER. jci.org

Autophagy Regulation Pathways

Autophagy is a cellular catabolic process that involves the degradation of cellular components via the lysosome. The regulation of autophagy by 15d-PGJ2 is complex and appears to be context-dependent, with studies reporting both inhibitory and inductive effects.

In some experimental models, 15d-PGJ2 has been shown to inhibit autophagy. nih.govresearchgate.net One proposed mechanism involves the upregulation of the anti-apoptotic protein Bcl-2. researchgate.net Bcl-2 can bind to Beclin 1, a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex that is essential for the initiation of autophagy, thereby inhibiting its function. researchgate.net Another study suggested that 15d-PGJ2 can suppress a ROS/HIF1α/BNIP3 pathway, which would also lead to the inhibition of autophagy. nih.gov

Conversely, other research indicates that 15d-PGJ2 can induce autophagy. researchgate.net This induction was found to be mediated by the nuclear translocation of the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. researchgate.net This process was dependent on the production of reactive oxygen species (ROS) and occurred independently of the inhibition of the mTORC1 signaling pathway, a major negative regulator of autophagy. researchgate.net

The dual roles of 15d-PGJ2 in autophagy regulation likely depend on factors such as cell type, the concentration of the compound, and the specific cellular microenvironment.

Mitochondrial Function Modulation

Mitochondria are central to cellular energy production, metabolism, and apoptosis. 15d-PGJ2 can directly impact mitochondrial function through several mechanisms.

Studies have identified the mitochondrial respiratory chain as a target for 15d-PGJ2. Specifically, it can inhibit the activity of Complex I (NADH-ubiquinone reductase). nih.gov This inhibition leads to a decrease in state 3 (ADP-stimulated) oxygen consumption and a significant increase in the production of reactive oxygen species (ROS) by Complex I. nih.gov

Furthermore, 15d-PGJ2 has been observed to cause a dose-dependent depolarization of the mitochondrial membrane potential. nih.govresearchgate.net The loss of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis, as it can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. nih.gov Indeed, 15d-PGJ2 has been shown to trigger the mitochondrial apoptotic pathway, characterized by increased expression of the pro-apoptotic protein Bax, cytochrome c release, and subsequent activation of caspase-3. nih.gov

While PGC-1α is known as a master regulator of mitochondrial biogenesis and is closely linked with PPARγ, direct evidence from the provided search results detailing the specific regulation of PGC-1α and subsequent mitochondrial biogenesis by 15d-PGJ2 is not explicitly detailed.

Gene Expression Profiles and Epigenetic Modulation

15d-PGJ2 can profoundly influence cellular function by altering gene expression profiles, in part through epigenetic modifications. nih.gov

One of the key epigenetic mechanisms influenced by 15d-PGJ2 is histone acetylation. It has been shown to repress the expression of pro-inflammatory genes, such as tumor necrosis factor-alpha (TNF-α), by decreasing the levels of acetylated histone H3 and histone H4 at the TNF-α promoter. nih.govnih.gov This suggests that 15d-PGJ2 can recruit or activate histone deacetylases (HDACs) to specific gene promoters, leading to a more condensed chromatin structure and transcriptional repression.

In addition to histone modification, 15d-PGJ2 can also affect DNA methylation. It has been identified as a hypomethylating agent through its ability to directly interact with and inhibit the catalytic activity of DNA methyltransferase 1 (DNMT1). nih.govtandfonline.com This inhibition of DNMT1 can prevent the hypermethylation of CpG islands in the promoter regions of tumor suppressor genes, leading to their re-expression. nih.govtandfonline.com For example, 15d-PGJ2 has been shown to upregulate the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a tumor suppressor gene often silenced in cancers, by reducing the methylation of its promoter. nih.govtandfonline.com

The ability of 15d-PGJ2 to modulate gene expression through these epigenetic mechanisms underscores its potential as a significant regulator of cellular homeostasis and disease processes.

Table 2: Summary of 15d-PGJ2's Mechanistic Roles

Cellular ProcessKey Effects of 15d-PGJ2
Oxidative Stress Induces antioxidant enzymes (HO-1, GSH) via Nrf2 activation. nih.govnih.gov Modulates NF-κB, AP-1, and HIF-1α. nih.govnih.govresearchgate.netnih.gov
ER Stress Induces ER stress markers (GRP78, GRP94, CHOP). nih.gov Triggers eIF2α phosphorylation. tandfonline.com
Autophagy Exhibits dual regulatory roles: can inhibit (via Bcl-2/Beclin 1) or induce (via ROS/TFEB) autophagy. nih.govresearchgate.netresearchgate.net
Mitochondrial Function Inhibits Complex I of the respiratory chain. nih.gov Decreases mitochondrial membrane potential. nih.govresearchgate.net Induces mitochondrial apoptosis. nih.gov
Gene Expression Decreases histone H3/H4 acetylation at pro-inflammatory gene promoters. nih.govnih.gov Inhibits DNMT1, leading to DNA hypomethylation and re-expression of silenced genes. nih.govtandfonline.com

Chromatin Remodeling Effects

15d-PGJ2 has been shown to influence gene expression through the modification of chromatin structure. A key mechanism involves the alteration of histone acetylation, a critical determinant of chromatin accessibility and transcriptional activity. Research has demonstrated that 15d-PGJ2 can mediate the transcriptional repression of pro-inflammatory genes by affecting the acetylation status of histones at their promoter regions.

Specifically, in the context of inflammation, 15d-PGJ2 has been found to inhibit the expression of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human monocytic cells. This repression is achieved by reducing the levels of acetylated histone H3 and histone H4 at the TNF-α promoter. nih.gov This effect suggests that 15d-PGJ2 can recruit or activate histone deacetylases (HDACs) or inhibit histone acetyltransferases (HATs), leading to a more condensed chromatin state that is less permissive for transcription. Notably, this action on histone modification has been observed to be independent of PPARγ activation, highlighting a distinct pathway through which 15d-PGJ2 exerts its anti-inflammatory effects. nih.gov

Modulation of Myc/Mad/Max Network in Gene Expression

The Myc/Mad/Max network is a critical regulator of gene expression, controlling cellular processes such as proliferation, differentiation, and apoptosis. 15d-PGJ2 has been shown to modulate this network, contributing to its anti-proliferative and pro-apoptotic effects in various cell types.

One mechanism by which 15d-PGJ2 influences this network is through the regulation of c-Myc expression. In breast cancer cells, 15d-PGJ2 has been found to repress the expression of c-Myc, a key oncogene and a central component of the network. nih.gov This repression occurs through a PPARγ-independent mechanism involving the covalent modification of the estrogen receptor-alpha (ERα). By directly modifying cysteine residues within the DNA-binding domain of ERα, 15d-PGJ2 inhibits its ability to bind to DNA and subsequently represses the transcription of ERα target genes, including c-Myc. nih.gov

Furthermore, the regulation of the Myc/Mad/Max network by 15d-PGJ2 has been linked to the induction of apoptosis. In colon cancer cells, 15d-PGJ2 is suggested to regulate this network via PPARγ to promote apoptosis by inhibiting the expression of human telomerase reverse transcriptase (hTERT) and telomerase activity. nih.gov

Cell Proliferation and Cell Cycle Regulation

15d-PGJ2 exerts significant inhibitory effects on cell proliferation by inducing cell cycle arrest at various checkpoints. These effects are crucial to its anti-inflammatory and anti-tumor activities.

In human endometrial cancer cells, 15d-PGJ2 has been shown to inhibit cell growth and induce cell cycle arrest at the G2/M phase. frontiersin.orgnih.gov This arrest is accompanied by the induction of apoptosis. Similarly, in human breast cancer cells, 15d-PGJ2 blocks not only the G0/G1 to S phase progression but also the G2-M phase progression. This G2-M arrest is mediated by the downregulation of key cell cycle proteins, including cyclin B1 and survivin. The inhibition of survivin expression also leads to a decrease in aurora-B kinase activity, a crucial regulator of mitosis.

The anti-proliferative effects of 15d-PGJ2 are also evident in vascular endothelial cells. In ECV304 endothelial cells, 15d-PGJ2 inhibits proliferation and induces apoptosis, which is associated with the downregulation of c-myc and the upregulation of Gadd45 and p53.

Summary of 15d-PGJ2 Effects on Cell Proliferation and Cell Cycle
Cell TypeEffectKey Molecular TargetsReference
Human Endometrial Cancer CellsGrowth inhibition, G2/M arrest, ApoptosisUpregulation of AKR1C3, Downregulation of AGR3 and NOS2A frontiersin.orgnih.gov
Human Breast Cancer Cells (MCF-7, T-47D)Growth inhibition, G0/G1-S and G2-M arrestDownregulation of Cyclin D1, Cyclin B1, and Survivin; Inhibition of Aurora-B kinase
ECV304 Endothelial CellsInhibition of proliferation, ApoptosisDownregulation of c-myc; Upregulation of Gadd45 and p53; Activation of p38 kinase

Neuroinflammation Molecular Mechanisms

15d-PGJ2 exhibits potent anti-inflammatory properties within the central nervous system, playing a role in the modulation of neuroinflammatory processes. A key aspect of neuroinflammation is the infiltration of leukocytes across the brain endothelium, a process mediated by the expression of cell adhesion molecules (CAMs).

In a model of endothelial-monocyte interaction, 15d-PGJ2 has been shown to inhibit the adhesion of monocytes to brain-derived endothelial cells that have been activated by the pro-inflammatory cytokine TNFα. This inhibitory effect is mediated by the downregulation of endothelial CAMs. The underlying mechanism involves the inhibition of the IKK-NF-κB pathway, a central signaling cascade that regulates the expression of numerous pro-inflammatory genes, including those encoding CAMs. This action of 15d-PGJ2 appears to be independent of PPARγ activation.

Cardiovascular Disease Mechanistic Roles (e.g., Atherosclerosis)

Atherosclerosis is a chronic inflammatory disease of the arteries and a major underlying cause of cardiovascular disease. 15d-PGJ2 has demonstrated anti-atherosclerotic effects through its anti-inflammatory actions on various cell types within the vascular wall.

In apolipoprotein E (apoE)-deficient mice, a model for atherosclerosis, administration of 15d-PGJ2 was found to reduce the formation of atherosclerotic lesions. This reduction was associated with a significant decrease in the expression of pro-inflammatory mediators within the lesions, including Monocyte Chemoattractant Protein-1 (MCP-1), TNF-α, and Matrix Metalloproteinase-9 (MMP-9). Furthermore, 15d-PGJ2 treatment led to a reduction in macrophage accumulation and the expression of RelA, a subunit of the NF-κB transcription factor, in the atherosclerotic plaques.

The anti-inflammatory effects of 15d-PGJ2 in the cardiovascular system are also linked to its ability to inhibit the expression of pro-inflammatory genes in vascular endothelial cells. While often acting as a PPARγ ligand, some of its anti-inflammatory actions in human vascular endothelial cells may be mediated through the induction of retinoic acid receptor-related orphan receptor-alpha (RORα), which can suppress TNF-α-induced pro-inflammatory gene expression.

Mechanistic Roles of 15d-PGJ2 in Cardiovascular Disease
Experimental ModelObserved EffectMolecular MechanismsReference
ApoE-deficient miceReduced atherosclerotic lesion formationDecreased expression of MCP-1, TNF-α, and MMP-9; Reduced macrophage accumulation; Decreased RelA (NF-κB) expression
Human Vascular Endothelial CellsInhibition of pro-inflammatory gene expressionPotential induction of RORα

Bone Metabolism Regulation

Bone metabolism is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. 15d-PGJ2 has been identified as a regulator of bone metabolism, acting through both PPARγ-dependent and independent pathways.

Through a PPARγ-dependent pathway, 15d-PGJ2 can influence the differentiation of mesenchymal stem cells in the bone marrow. Activation of PPARγ by 15d-PGJ2 promotes adipogenesis (fat cell formation) while inhibiting osteoblastogenesis (bone-forming cell formation). This shift in cell differentiation can lead to reduced bone formation.

Inhibition of Osteoclastogenesis

In contrast to its effects on osteoblasts, 15d-PGJ2 has been shown to inhibit osteoclastogenesis, the process of osteoclast formation, through a PPARγ-independent mechanism. Osteoclasts are responsible for bone resorption, and their overactivity can lead to bone loss.

15d-PGJ2 can inhibit the differentiation of osteoclast progenitor cells into mature osteoclasts. This is achieved, in part, by modulating the RANKL/OPG signaling pathway. Receptor activator of nuclear factor-kappa B ligand (RANKL) is a key cytokine that promotes osteoclast formation, while osteoprotegerin (OPG) acts as a decoy receptor for RANKL, thereby inhibiting its function. 15d-PGJ2 has been found to reduce the RANKL/OPG ratio, which is beneficial for suppressing osteoclastogenesis and reducing bone resorption.

Implications for Bone Loss and Osteoporosis

The compound 15-deoxy-delta-12,14-prostaglandin J2 (15d-PGJ2) exhibits a complex and dualistic role in the regulation of bone metabolism, with implications for conditions such as osteoporosis. nih.gov Its effects are mediated through both peroxisome proliferator-activated receptor gamma (PPARγ)-dependent and independent pathways, leading to varied outcomes in bone formation and resorption. nih.govnih.gov

PPARγ-Dependent Pathway: Inhibition of Bone Formation

A primary mechanism through which 15d-PGJ2 influences bone homeostasis is by acting as an endogenous ligand for PPARγ, a key regulator of cell differentiation. nih.govbiologicaresearch.com The activation of PPARγ by 15d-PGJ2 has significant consequences for mesenchymal stem cells (MSCs) located in the bone marrow. nih.govresearchgate.net

PPARγ-Independent Pathway: Inhibition of Bone Resorption

In contrast to its role in inhibiting bone formation, 15d-PGJ2 can also exert protective effects on bone by inhibiting bone resorption through PPARγ-independent mechanisms. nih.govnih.gov This action is particularly evident in pathological conditions such as osteolytic bone metastasis associated with breast cancer. plos.org

Research has demonstrated that 15d-PGJ2 can suppress the differentiation of osteoclasts, the cells responsible for breaking down bone tissue. nih.govplos.org It achieves this by modulating the critical RANKL/OPG signaling axis. plos.org In the presence of osteolytic factors derived from breast cancer cells, 15d-PGJ2 was found to decrease the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and normalize levels of its decoy receptor, Osteoprotegerin (OPG), in osteoblastic cells. plos.org This shift decreases the RANKL/OPG ratio, a key determinant of osteoclast activity. nih.govplos.org

Furthermore, 15d-PGJ2 directly blocks RANKL-induced osteoclastogenesis and impairs the function of mature osteoclasts. plos.org It inhibits the formation of resorption pits by reducing the activity of crucial proteolytic enzymes secreted by osteoclasts, including cathepsin K and matrix metalloproteinases (MMP-2/9). nih.govplos.org These inhibitory effects on osteoclast formation and function help to reduce bone destruction. nih.govplos.org Studies have also shown that 15d-PGJ2 can prevent the destruction of trabecular bone structure in models of estrogen deficiency-induced bone loss. plos.org

Context-Dependent Pro-Regenerative Effects

While many studies point to the inhibition of bone formation via PPARγ, other research highlights a potential pro-regenerative role for 15d-PGJ2, particularly when delivered via nanocapsules in bone defect models. nih.gov In this context, 15d-PGJ2 demonstrated an ability to increase new bone formation. nih.gov This effect was associated with a significant downregulation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov

Simultaneously, the compound upregulated the expression of factors crucial for bone repair and regeneration, including Bone Morphogenetic Protein-6 (BMP-6), Platelet-Derived Growth Factor-B (PDGF-B), EphrinB2, and Osteoprotegerin (OPG). nih.gov These findings suggest that the influence of 15d-PGJ2 on bone can be context-dependent, with its anti-inflammatory properties potentially fostering a microenvironment conducive to bone regeneration. nih.gov

The table below summarizes the key research findings on the mechanistic roles of 15d-PGJ2 in bone metabolism.

Cellular Target / PathwayEffect of 15d-PGJ2Mediating PathwayOutcome on Bone Homeostasis
Mesenchymal Stem Cells (MSCs) Promotes differentiation into adipocytesPPARγ-dependentDecreased pool of bone-forming cells
Osteoblast Differentiation Inhibits differentiationPPARγ-dependent; Inhibition of Wnt/β-cateninInhibition of Bone Formation
Osteoclast Differentiation Inhibits RANKL-induced differentiationPPARγ-independentInhibition of Bone Resorption
RANKL/OPG Ratio Decreases ratio in osteoblastsPPARγ-independentInhibition of Bone Resorption
Mature Osteoclast Function Inhibits activity of Cathepsin K and MMP-2/9PPARγ-independentInhibition of Bone Resorption
Inflammatory Cytokines (IL-1β, IL-6, TNF-α) Downregulates expressionNot specifiedAnti-inflammatory effect, potentially promoting regeneration
Bone Growth Factors (BMP-6, PDGF-B) Upregulates expressionNot specifiedPromotion of Bone Regeneration

Academic Research Methodologies and Analytical Approaches

In Vitro Mechanistic Studies

In vitro studies are fundamental for dissecting the molecular pathways through which 15d-PGJ2 exerts its effects at a cellular level. These controlled laboratory experiments allow researchers to investigate specific cellular responses in isolation.

A diverse array of cell culture models has been instrumental in exploring the multifaceted activities of 15d-PGJ2. These models provide simplified, reproducible systems to study complex biological processes.

3T3-L1 Preadipocytes: These cells are a well-established model for studying adipocyte differentiation. Research using 3T3-L1 cells has shown that 15d-PGJ2 can be detected at low picomolar concentrations in the culture medium. nih.govjci.org

RAW 264.7 Cells: This macrophage-like cell line is frequently used to study inflammatory responses. Studies have utilized RAW 264.7 cells to investigate the anti-inflammatory properties of 15d-PGJ2. jci.org

Endothelial Cells: The role of 15d-PGJ2 in processes like angiogenesis and apoptosis has been investigated using endothelial cell cultures. jci.org

Astrocytes: Human astrocyte cultures are used to study neuroinflammation. Research has demonstrated that 15d-PGJ2 can inhibit the expression of inflammatory genes induced by interleukin-1 (IL-1) in these cells, suggesting a role in central nervous system inflammatory responses. nih.govresearchgate.net It has also been shown to protect neurons from oxidative death through an Nrf2-dependent mechanism in astrocytes. nih.gov

Myocytes and Cardiomyocytes: The effects of 15d-PGJ2 on cardiac cells have been explored using myocyte and cardiomyocyte cell lines like the murine atrial HL-1 cell line. frontiersin.orgnih.gov These studies have investigated its role in signaling pathways related to inflammation and apoptosis in the heart. nih.govresearchgate.netresearchgate.net

Vaginal and Amnion Epithelial Cells: To understand its role in pregnancy and labor, researchers have used human vaginal epithelial cells (VECs) and primary amnion epithelial cells (AECs). frontiersin.orgnih.gov These studies explore how 15d-PGJ2 modulates pro-inflammatory and pro-labor responses, often stimulated with IL-1β to mimic an inflammatory environment. frontiersin.orgnih.govresearchgate.netresearchgate.net

Neuronal Cells: Various neuronal cell lines, including human SH-SY5Y neuroblastoma cells and primary cortical neurons, are used to investigate the impact of 15d-PGJ2 on neuronal apoptosis, oxidative stress, and neuroprotection. pnas.orgpnas.orgnih.gov Studies have shown that 15d-PGJ2 can induce apoptotic cell death in neuroblastoma cells but also protect cortical neurons from ischemia-reperfusion injury. pnas.orgnih.govahajournals.org

Cell Line/TypeArea of InvestigationKey FindingsReferences
3T3-L1 PreadipocytesAdipocyte DifferentiationDetectable at low picomolar concentrations in culture medium. nih.govjci.org
RAW 264.7 CellsInflammationUsed to investigate anti-inflammatory effects. jci.org
AstrocytesNeuroinflammationInhibits IL-1 induced inflammatory gene expression; provides neuroprotection via Nrf2 pathway. nih.govresearchgate.netnih.gov
Myocytes/CardiomyocytesCardiac SignalingModulates inflammatory and apoptotic pathways in heart cells. frontiersin.orgnih.govresearchgate.net
Vaginal/Amnion Epithelial CellsGestation and LaborModulates pro-inflammatory and pro-labor responses stimulated by IL-1β. frontiersin.orgnih.gov
Neuronal Cells (SH-SY5Y, Primary Cortical Neurons)Neurodegeneration/NeuroprotectionCan induce apoptosis in cancer cell lines but protects primary neurons from ischemic injury. pnas.orgpnas.orgnih.gov

To understand how 15d-PGJ2 regulates cellular function, researchers analyze its effects on gene and protein expression using various techniques.

Western Blotting: This technique is widely used to detect and quantify specific proteins. For instance, Western blotting has been employed to measure the phosphorylation of NF-κB upon HDM challenge in asthma models, an effect inhibited by 15d-PGJ2. nih.gov It has also been used to assess markers of NF-κB and AP-1 activation in myocytes and epithelial cells, and to detect changes in the expression of proteins involved in autophagy, such as LC3-II and Beclin 1, in neuronal cells after oxygen-glucose deprivation/reoxygenation. frontiersin.orgnih.govresearchgate.netnih.gov In cardiomyocytes, Western blotting has been used to track the phosphorylation of MAPKs like p38 and p42/44. nih.govresearchgate.net

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): This method is used to measure the expression levels of specific messenger RNA (mRNA) molecules. It has been utilized to show that 15d-PGJ2 can inhibit the IL-1β-induced expression of inflammatory mediators like IL-6, IL-8, and TNF-α in myometrial cells. frontiersin.org

Reporter gene assays are a crucial tool for studying the regulation of gene expression. In the context of 15d-PGJ2 research, these assays are used to measure its influence on the activity of specific transcription factors. For example, studies in human astrocytes have shown that 15d-PGJ2 inhibits the transactivation of NF-κB-dependent promoters that are induced by IL-1. nih.govresearchgate.net This is typically done by linking the promoter sequence of an NF-κB target gene to a reporter gene (e.g., luciferase); a decrease in reporter gene activity then indicates inhibition of the transcription factor.

In Vivo Mechanistic Investigations Using Animal Models

Animal models are indispensable for studying the physiological and pathological effects of 15d-PGJ2 in a whole-organism context, which cannot be replicated in vitro.

Murine Models of Asthma: The therapeutic potential of 15d-PGJ2 in allergic asthma has been investigated in mouse models where the disease is triggered by allergens like ovalbumin (OVA) or house dust mite (HDM) extract. nih.govnih.gov In these models, 15d-PGJ2 has been shown to reduce key features of asthma, including lung inflammation, airway hyperreactivity, and remodeling. nih.gov It significantly inhibits the accumulation of inflammatory cells such as eosinophils and neutrophils in the lungs and decreases the production of pro-inflammatory cytokines. nih.govnih.gov

Models of Acute Lung Injury (ALI): The protective effects of 15d-PGJ2 have been demonstrated in rat models of endotoxin-induced ALI. nih.govresearchgate.net Pretreatment with 15d-PGJ2 was found to significantly attenuate lung injury by reducing inflammatory markers and inhibiting NF-κB activation. nih.gov Other studies using a carrageenin-induced ALI model in mice have shown that 15d-PGJ2 plays a protective role by activating the Nrf2 antioxidant pathway. researchgate.net

Models of Arthritis: The anti-inflammatory and disease-modifying effects of 15d-PGJ2 have been evaluated in rodent models of arthritis, such as adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) in rats and mice. jci.orgnih.govresearchgate.net In these models, administration of 15d-PGJ2 ameliorated the clinical signs of arthritis, suppressed pannus formation, and reduced mononuclear cell infiltration. jci.orgresearchgate.net Mechanistically, it was found to regulate the differentiation of T-helper cells, suppressing pro-inflammatory Th17 cells and promoting the induction of regulatory T cells (Tregs). nih.govoup.com

Animal ModelDiseaseKey Research FindingsReferences
Murine (A/J mice)Asthma (Ovalbumin or House Dust Mite-induced)Reduces lung inflammation, airway hyperreactivity, mucus production, and remodeling. Inhibits NF-κB phosphorylation. nih.govnih.gov
Rat (Wistar)Acute Lung Injury (Endotoxin-induced)Attenuates lung injury, reduces inflammatory markers (TNF-α, ICAM-1), and suppresses NF-κB activation. nih.govresearchgate.net
Rat (Lewis) / Mouse (DBA)Arthritis (Adjuvant-induced or Collagen-induced)Ameliorates clinical score, suppresses pannus formation, and reduces inflammation by modulating T-cell responses (suppresses Th17, induces Tregs). jci.orgnih.govresearchgate.netoup.com

Mass Spectrometry-Based Research Methods

Mass spectrometry (MS) is the gold standard for the definitive identification and quantification of small molecules like 15d-PGJ2 in biological samples. jci.org Its high sensitivity and specificity are essential, given the typically low physiological concentrations of this compound. nih.govjci.orgnih.govnih.gov MS-based methods have been crucial in verifying the endogenous production of 15d-PGJ2 and analyzing its interactions with proteins. researchgate.netuab.edu

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for measuring 15d-PGJ2 levels. nih.govnih.gov This method combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry.

The process involves extracting 15d-PGJ2 from a biological matrix (e.g., plasma, urine, cell culture medium), separating it from other molecules via LC, and then detecting it with the mass spectrometer. nih.govjci.orgnih.gov The MS is typically operated in negative ion mode using electrospray ionization (ESI), and detection is performed using multiple reaction monitoring (MRM) for high specificity. nih.gov For example, a specific mass transition monitored for 15d-PGJ2 is from a parent ion of m/z 315.2 to a daughter ion of m/z 271.0. nih.gov This technique has enabled the development of sensitive assays capable of quantifying 15d-PGJ2 at concentrations as low as 2.5 pg/mL in human plasma. nih.govnih.gov Such methods are vital for understanding the role of 15d-PGJ2 in various physiological and pathological states. nih.govspringernature.com

Proteomic Approaches for Protein Target Identification (e.g., Biotinylated 15d-PGJ2 Affinity Purification)

Proteomic methodologies are crucial for identifying the cellular proteins that are covalently modified by 15-deoxy-delta-12,14-PGJ2 (15d-PGJ2). A key mechanism of 15d-PGJ2's biological activity involves its reactive α,β-unsaturated carbonyl group, which allows it to form covalent adducts with nucleophilic residues, particularly cysteine, on proteins, thereby altering their function. nih.govnih.govnih.gov

A widely used strategy to identify these protein targets is affinity purification using a biotinylated version of the molecule (biotin-15d-PGJ2). nih.govnih.gov In this approach, cells are treated with biotin-15d-PGJ2, which enters the cells and forms stable adducts with its protein targets. nih.gov Following cell lysis, these biotin-tagged protein complexes can be selectively isolated from the total cell extract using affinity purification techniques, such as Neutravidin or streptavidin beads. nih.gov The captured proteins are then eluted, separated (often by two-dimensional gel electrophoresis), and identified using mass spectrometry. nih.govnih.gov

This approach has successfully identified hundreds of potential protein targets for 15d-PGJ2 in various cell types, including human aortic endothelial cells, neuronal cells, and mesangial cells. nih.govnih.govnih.gov These identified proteins belong to diverse functional classes, highlighting the pleiotropic effects of this lipid mediator. nih.gov Functional classification of these targets reveals that they are involved in critical cellular functions such as metabolism, cytoskeletal organization, and signal transduction. nih.govplos.org

For instance, in neuronal plasma membranes, proteomic studies using biotinylated 15d-PGJ2 identified eleven specific protein targets. nih.govplos.org Similarly, a study in human aortic endothelial cells identified 358 candidate proteins that were covalently modified by 15d-PGJ2. nih.gov These findings provide a valuable dataset for further investigation into the molecular mechanisms underlying the diverse biological effects of 15d-PGJ2. nih.gov

Table 1: Selected Protein Targets of 15d-PGJ2 Identified via Biotinylated Affinity Purification
Protein TargetFunctional ClassCell Type StudiedReference
Enolase 2Glycolytic EnzymeRat Cortical Neurons nih.govplos.org
Pyruvate (B1213749) Kinase M1 (PKM1)Glycolytic EnzymeRat Cortical Neurons nih.govplos.org
Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH)Glycolytic EnzymeRat Cortical Neurons nih.govplos.org
Heat Shock Protein 8Molecular ChaperoneRat Cortical Neurons nih.govplos.org
Actin βCytoskeletal ProteinRat Cortical Neurons, Mesangial Cells nih.govnih.govplos.org
Tubulin βCytoskeletal ProteinRat Cortical Neurons, Mesangial Cells nih.govnih.govplos.org
Vimentin (B1176767)Cytoskeletal ProteinMesangial Cells nih.gov
19S Proteasome SubunitsProtein DegradationHuman Endothelial Cells frontiersin.org

Spectroscopic Analysis Applications for Molecular Interaction Studies

Spectroscopic techniques are powerful tools for investigating the kinetics and structural consequences of molecular interactions between 15d-PGJ2 and its protein targets in real-time. Stopped-flow spectroscopy, for example, has been employed to dissect the binding mechanism of 15d-PGJ2 to the ligand-binding domain (LBD) of the nuclear receptor, peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.gov

These kinetic studies have revealed a two-step binding process:

Docking: An initial, rapid, non-covalent binding of 15d-PGJ2 to the PPARγ LBD. nih.govnih.gov

Locking: A subsequent, slower step involving the formation of a covalent bond through a Michael addition reaction between 15d-PGJ2 and a specific cysteine residue (Cys285) within the PPARγ LBD. nih.govnih.gov

By analyzing the time-dependent spectral changes of 15d-PGJ2 upon mixing with the PPARγ LBD, researchers can model the reaction and extract the spectra of the intermediate, non-covalently bound state. nih.govnih.gov Studies using a C285S mutant of PPARγ, which can bind 15d-PGJ2 non-covalently but cannot form the covalent bond, confirmed that the "lock" step is critical for receptor activation. nih.gov The complex with the mutant protein remains in an inactive intermediate state, demonstrating that covalent modification is a crucial step for the transcriptional activation of PPARγ by 15d-PGJ2. nih.govnih.gov

Other spectroscopic methods, such as mass spectrometry, have also been used to confirm the covalent adduction. MALDI-TOF mass spectrometry analysis has been used to show the direct interaction and covalent binding of 15d-PGJ2 to transcription factors like c-Jun. researchgate.net

Lipidomics Analysis

Lipidomics, the large-scale study of cellular lipids, provides a framework for understanding the synthesis and metabolism of 15d-PGJ2. This compound is not typically a primary product but rather a terminal, dehydrated metabolite within the prostaglandin (B15479496) D2 (PGD2) pathway. nih.govpnas.orgresearchgate.net The synthesis cascade begins with arachidonic acid, which is released from membrane phospholipids. nih.gov Arachidonic acid is then converted by cyclooxygenase (COX) enzymes into prostaglandin H2 (PGH2). pnas.org In specific cells that express PGD2 synthase, PGH2 is converted to PGD2. pnas.org PGD2 then undergoes a series of non-enzymatic dehydration reactions to form prostaglandin J2 (PGJ2), followed by Δ12-PGJ2, and finally the more stable 15d-PGJ2. pnas.orgresearchgate.net

Lipidomic analytical techniques are essential for detecting and quantifying these transient and often low-abundance signaling molecules in biological samples. The presence of 15d-PGJ2 has been confirmed in various tissues and fluids, particularly during the resolution phase of inflammation, suggesting it functions as an endogenous regulator. pnas.org Understanding the flux through this pathway is critical, as the production of 15d-PGJ2 is often elevated in situations where COX-2 is induced, such as during inflammatory processes. doi.org

Protein-Protein Interaction Studies

The covalent modification of proteins by 15d-PGJ2 can significantly alter their conformation and, consequently, their ability to interact with other proteins. This modulation of protein-protein interactions is a key mechanism through which 15d-PGJ2 exerts its biological effects.

Furthermore, studies on the cytoskeleton have revealed that 15d-PGJ2 targets proteins like vimentin and tubulin. nih.gov The modification of these proteins leads to an early and significant reorganization of the vimentin and tubulin cytoskeletal networks, indicating that 15d-PGJ2 can directly influence cellular architecture and integrity by altering the interactions between cytoskeletal components. nih.gov The identification of multiple components of the 26S proteasome as targets for 15d-PGJ2 further suggests that this lipid can modulate the intricate protein-protein interactions necessary for the assembly and function of this large protein degradation complex. nih.govfrontiersin.org

Enzymatic Inhibition Research

A significant area of 15d-PGJ2 research focuses on its ability to inhibit the activity of key enzymes, often those involved in inflammatory signaling pathways. The electrophilic nature of 15d-PGJ2 allows it to covalently bind to and inactivate critical cysteine residues within the catalytic or regulatory domains of target enzymes. pnas.org

One of the most well-documented targets is the IκB kinase (IKK) complex, a central regulator of the NF-κB signaling pathway. nih.govpnas.org 15d-PGJ2 has been shown to directly modify the IKKβ subunit, inhibiting its kinase activity. nih.gov This prevents the phosphorylation and subsequent degradation of IκB, thereby blocking the nuclear translocation and activity of the pro-inflammatory transcription factor NF-κB. nih.govpnas.org

Beyond IKK, 15d-PGJ2 has been found to inhibit a range of other enzymes and protein complexes with enzymatic functions. This includes the direct inhibition of the 26S proteasome, which, in addition to affecting NF-κB activation, has broader consequences for cellular protein homeostasis. nih.govfrontiersin.org

Table 2: Enzymes and Protein Complexes Inhibited by 15-deoxy-delta-12,14-PGJ2
Enzyme/ComplexSignaling PathwayMechanism of InhibitionReference
IκB Kinase (IKK)NF-κB SignalingCovalent modification of IKKβ subunit nih.govpnas.org
26S ProteasomeUbiquitin-Proteasome System, NF-κB SignalingCovalent modification of multiple 19S subunits nih.govfrontiersin.org
Cyclooxygenase-2 (COX-2)Prostaglandin SynthesisInhibition of NF-κB-dependent gene expression pnas.org
Thioredoxin ReductaseRedox RegulationCovalent modification oup.com

Systems Biology Approaches in 15-deoxy-delta-12,14-PGJ2 Research

Given that proteomic studies have identified hundreds of protein targets, a systems biology approach is essential to comprehend the network-level consequences of 15d-PGJ2 exposure. This compound does not act on a single target but rather modulates a wide array of cellular processes by interacting with numerous nodes within the complex cellular machinery. nih.gov

15d-PGJ2 is known to influence multiple, interconnected signaling pathways simultaneously, including the NF-κB, AP-1, JAK-STAT, and Nrf2-Keap1 pathways. nih.govfrontiersin.orgnih.gov A systems-level perspective allows researchers to move beyond linear pathway analysis and begin to model how perturbations in these different pathways are integrated to produce a final cellular response, such as the inhibition of inflammation or the induction of apoptosis. nih.govnih.gov

Metabolic Flux Analysis

Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a cell, providing a functional readout of metabolic activity. While specific studies employing metabolic flux analysis to investigate the effects of 15d-PGJ2 are not extensively documented, the identification of key metabolic enzymes as direct targets of this compound strongly suggests its potential to alter cellular metabolism.

Proteomic analyses have revealed that 15d-PGJ2 covalently modifies several glycolytic enzymes, including glyceraldehyde 3-phosphate dehydrogenase (GAPDH), pyruvate kinase M1 (PKM1), and enolase 2. nih.govplos.org These enzymes catalyze critical steps in the breakdown of glucose. Covalent modification by 15d-PGJ2 could inhibit or otherwise alter their enzymatic activity, leading to significant changes in the flux through the glycolytic pathway.

Therefore, metabolic flux analysis represents a valuable future research direction. Such studies could precisely quantify the impact of 15d-PGJ2 on glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and other central carbon metabolism pathways. This would provide critical insights into how 15d-PGJ2's influence on cellular metabolism contributes to its broader biological effects, such as inhibiting cell proliferation and inducing apoptosis. nih.govdovepress.com

Q & A

Basic Research Questions

What are the optimal methods for detecting 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) in biological samples?

Answer:
15d-PGJ2 can be quantified using competitive ELISA (sensitivity: 36.8 pg/ml; range: 195–200,000 pg/ml) for cell culture supernatants, plasma, saliva, and urine . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for low picomolar concentrations in preadipocyte media or human urine, offering higher specificity but requiring advanced instrumentation . For mechanistic studies, affinity probes like 15d-PGJ2-biotinamide enable detection of protein-ligand interactions via biotin-streptavidin assays .

Key Considerations:

  • ELISA: High throughput but may cross-react with structurally similar prostaglandins. Validate with recovery rates (e.g., 94.4% in saliva, 105% in plasma) .
  • LC-MS/MS: Essential for distinguishing 15d-PGJ2 from dehydration products (e.g., PGJ2) and confirming in vivo biosynthesis .

How does 15d-PGJ2 regulate adipogenesis, and what are the contradictions in its role as a PPARγ ligand?

Answer:
In vitro, 15d-PGJ2 activates PPARγ, inducing adipocyte differentiation in 3T3-L1 preadipocytes . However, in vivo studies show no correlation between 15d-PGJ2 levels and PPARγ activation during adipogenesis. COX-2 inhibition does not alter adipocyte differentiation, suggesting PPARγ-independent pathways or compensatory mechanisms .

Methodological Insight:

  • Use PPARγ antagonists (e.g., GW9662) to isolate PPARγ-dependent effects.
  • Combine LC-MS/MS with gene knockout models (e.g., PPARγ-deficient mice) to resolve discrepancies .

Advanced Research Questions

Why are there discrepancies in reported biosynthesis pathways of 15d-PGJ2 in vivo?

Answer:
15d-PGJ2 is a minor COX-2-derived metabolite of PGD2. While albumin catalyzes PGD2 dehydration to 15d-PGJ2 in vitro , in vivo studies reveal albumin-independent pathways in human atherosclerotic macrophages and LPS-stimulated RAW264.7 cells . Contradictions arise from tissue-specific metabolism and detection limits of current assays.

Experimental Design Tips:

  • Compare albumin-depleted vs. albumin-rich media in macrophage models.
  • Use chiral HPLC to track PGD2-to-15d-PGJ2 conversion kinetics .

What mechanisms underlie 15d-PGJ2-induced apoptosis in cancer cells, and how do PPARγ-dependent and independent pathways interact?

Answer:
In breast cancer cells, 15d-PGJ2 triggers irreversible S-phase arrest via p21 Waf1/Cip1 upregulation, requiring de novo RNA/protein synthesis . PPARγ-independent effects involve covalent modification of intracellular proteins (e.g., NF-κB) via its cyclopentenone ring .

Methodology:

  • Use PPARγ siRNA and caspase inhibitors (e.g., Z-VAD-FMK) to dissect pathways.
  • Conduct cDNA array analysis to identify apoptosis-related genes .

How does 15d-PGJ2 exhibit dual roles in inflammation (pro-resolution vs. neurotoxicity)?

Answer:
15d-PGJ2 attenuates inflammation in colitis by reducing ICAM-1 expression and leukocyte infiltration , but induces neurotoxicity in Alzheimer’s models via JBS receptors on neuronal membranes, independent of PPARγ .

Experimental Approaches:

  • In neuronal models: Block JBS with synthetic antagonists (e.g., CAY10410).
  • In inflammation models: Monitor 15d-PGJ2 levels post-LPS challenge using LC-MS/MS .

What experimental models are most suitable for studying 15d-PGJ2’s therapeutic potential?

Answer:

  • Colitis: Dinitrobenzene sulfonic acid (DNBS)-induced rat colitis for anti-inflammatory effects .
  • Neurodegeneration: Primary hippocampal neurons exposed to glutamate for neurotoxicity assays .
  • Cancer: MDA-MB-231 breast cancer cells for apoptosis studies .

Validation:

  • Cross-validate findings with PPARγ knockout models and COX-2 inhibitors (e.g., celecoxib) .

How should researchers address conflicting data on 15d-PGJ2’s role in COX-2-mediated pathways?

Answer:
While COX-2-derived 15d-PGJ2 is implicated in neuroprotection and injury resolution , its levels remain unchanged in diabetic/obese patients or arthritic joint fluid . Resolve contradictions by:

  • Quantifying 15d-PGJ2 alongside PGD2 and PGJ2 in disease-specific models.
  • Using isotopic labeling (e.g., deuterated PGD2) to track metabolic flux .

Methodological Guidance

How to design experiments distinguishing PPARγ-dependent vs. independent effects of 15d-PGJ2?

Answer:

Pharmacological Inhibition: Co-treat cells with PPARγ antagonists (GW9662) and 15d-PGJ2.

Genetic Knockdown: Use PPARγ siRNA or CRISPR-edited cell lines.

Structural Analogs: Compare effects of 15d-PGJ2 with non-cyclopentenone PPARγ agonists (e.g., rosiglitazone) .

What are best practices for analyzing 15d-PGJ2’s role in oxidative stress and redox signaling?

Answer:

  • Measure reactive oxygen species (ROS) using DCFH-DA probes in 15d-PGJ2-treated cells.
  • Assess covalent modification of Keap1-Nrf2 pathway proteins via immunoprecipitation and Western blot .

How can 15d-PGJ2’s therapeutic potential be evaluated in complex disease models?

Answer:

  • Bone Metastasis: Use intracardiac injection of breast cancer cells in mice to monitor osteolytic lesions with µCT .
  • Neurodegeneration: Combine immunohistochemistry (e.g., anti-15d-PGJ2 mAb11G2) with behavioral assays in transgenic Alzheimer’s mice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.